The dihydrogen borate ion, with the formula H₂BO₃⁻ or often written as [B(OH)₂O]⁻ or [BO(OH)₂]⁻, is the conjugate base of boric acid (H₃BO₃) after the first deprotonation [1] [2].
Table: Formal Charge Calculation for a Key Resonance Structure of H₂BO₃⁻
| Atom | Valence Electrons | Nonbonding Electrons | Bonding Electrons (÷2) | Formal Charge |
|---|---|---|---|---|
| Boron (B) | 3 | 0 | 4 (÷2) = 2 | +1 |
| Oxygen (O1) | 6 | 4 | 4 (÷2) = 2 | 0 |
| Oxygen (O2) | 6 | 6 | 2 (÷2) = 1 | -1 |
| Oxygen (O3) | 6 | 6 | 2 (÷2) = 1 | -1 |
The following diagram illustrates the primary resonance forms that contribute to the structure of the dihydrogen borate ion, showing the delocalization of the negative charge.
Figure: Resonance structures of the dihydrogen borate ion. The negative charge is delocalized across the oxygen atoms.
While direct protocols for dihydrogen borate are scarce, research on boric acid and related boron compounds provides relevant methodologies.
Preparation of High-Purity Boric Acid: One study detailed the preparation of high-purity ¹⁰B boric acid from ¹⁰BF₃–methanol complex and calcium chloride in deionized water [6]. The optimal conditions were:
Structural Characterization Techniques:
The dihydrogen borate ion and its parent compound, boric acid, are functionally important in several fields.
Boric acid is a weak inorganic acid that does not dissociate in the classical manner of most acids. Instead, it acts as a Lewis acid, accepting a hydroxide ion (OH⁻) from water [1].
The dissociation equilibrium in aqueous solution is best represented as: B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺
In this reaction, the species B(OH)₄⁻ is the tetrahydroxyborate ion, which is equivalent to the dihydrogen borate ion (H₂BO₃⁻). These are different ways of representing the same conjugate base, emphasizing its tetrahedral structure in solution [1]. The table below summarizes their core identities.
| Property | Boric Acid (H₃BO₃) | Dihydrogen Borate (H₂BO₃⁻) |
|---|---|---|
| Chemical Role | Weak Lewis acid | Conjugate base (of H₃BO₃) |
| Predominant Structure in Water | B(OH)₃ | B(OH)₄⁻ |
| Acid Dissociation Constant (pKa) | pKₐ ≈ 9.14-9.24 [1] [2] | — |
| Boron Blood Level at Developmental NOAEL (rats) | ~1270 ng B/g [3] | — |
Boric acid and its salts, like potassium dihydrogen borate (KH₂BO₃), are commonly used to prepare buffer solutions in the pH range around their pKₐ value.
Buffer Preparation Methodology: A standard protocol for preparing a borate buffer is as follows:
The following diagram illustrates the logical workflow for preparing and verifying a borate buffer solution:
Buffer preparation and verification workflow
From a toxicological perspective, especially in regulatory science, inorganic borates are often addressed collectively as "boron" (B) because of their behavior in the body.
Key Toxicokinetic and Toxicodynamic Properties:
While industrial exposure poses the highest risk, prudent laboratory practices are essential.
The dihydrogen borate anion (H₂BO₃⁻) appears in the stepwise dissociation of boric acid. The quantitative data from a general table of acid and base strength is summarized below for easy reference [1].
| Acid Name | Acid Formula | Ka | Base Name | Base Formula |
|---|---|---|---|---|
| Boric Acid | H₃BO₃ | 5.8 × 10⁻¹⁰ | Dihydrogen borate ion | H₂BO₃⁻ |
| Dihydrogen borate ion | H₂BO₃⁻ | 1.8 × 10⁻¹³ | Hydrogen borate ion | HBO₃²⁻ |
| Hydrogen borate ion | HBO₃²⁻ | 1.6 × 10⁻¹⁴ | Borate ion | BO₃³⁻ |
> Interpretation of the Data: The relatively small Ka value for boric acid (5.8 × 10⁻¹⁰) confirms it is a very weak acid. The subsequent, even smaller Ka values for H₂BO₃⁻ and HBO₃²⁻ indicate that the second and third dissociation steps are extremely unfavorable, making the BO₃³⁻ anion a relatively strong base in aqueous solutions [1].
The equilibrium between borate ions and other molecules is crucial in practical applications. Research shows that dihydrogen borate (H₂BO₃⁻) can form complexes with poly(vinyl alcohol) (PVA) in dilute aqueous solutions [2].
The following diagram illustrates this dynamic equilibrium process.
Dynamic equilibrium of PVA-borate complexation [2]
Dihydrogen borate is typically a transient species in solution, but it can be stabilized under specific conditions. A key study successfully isolated and stabilized the BO(OH)₂⁻ anion (dihydrogen borate) by crystallizing it within a hydrogen-bonded host lattice of a urea-containing compound, (CH₃)₄N⁺BO(OH)₂⁻·2(NH₂)₂CO·H₂O [3].
Graphviz is a powerful tool for programmatically creating clear and consistent diagrams, which is ideal for documenting chemical equilibria and experimental workflows [4] [5]. The example below shows a generic experimental workflow applicable to studying such systems.
General workflow for equilibrium studies [2] [6]
The fundamental definition of Total Boron (BT) is the sum of the concentrations of all dissolved boron species in a solution. In most environmental and biological contexts, this primarily includes boric acid and the borate ion [1].
The core calculation is straightforward:
BT = [H3BO3] + [H2BO3-]
Where:
The distribution between these two species is governed by the solution's pH. Therefore, to calculate the total boron from the concentration of dihydrogen borate, you must know the pH to determine the fraction of total boron that exists as the borate ion.
For accurate quantification, especially at low concentrations, plasma-based techniques are standard. The following table compares the two primary methods, ICP-OES and ICP-MS.
| Feature | ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) |
|---|---|---|
| Principle | Measures light emitted by excited boron atoms at characteristic wavelengths [2]. | Measures mass-to-charge ratio of ionized boron atoms (e.g., 11B) [3] [2]. |
| Typical Wavelength/Mass | 208.900 nm, 249.678 nm, 249.773 nm, or 182.52 nm [3] [2]. | 11B is the preferred isotope for measurement [3]. |
| Detection Limit | Generally lower; e.g., 0.006 mg·L-1 (identification) [3]. | Generally higher; e.g., 0.036 mg·L-1 for 11B (identification) [3]. |
| Key Challenges | Spectral interference, especially from high iron concentrations which can create overlapping emission peaks [2]. | Matrix suppression from high dissolved solids, memory effect, isobaric interference [2] [4]. |
For samples with a high-salt matrix (e.g., halite, biological fluids, or seawater), direct measurement is often impossible due to interferences. The protocol below, adapted from geochemical research, details a robust method for such samples using resin-based purification and ICP analysis [3].
The following diagram outlines the key stages of this multi-step sample preparation workflow:
Workflow for boron analysis in high-salt matrices
In metallurgy, calculating "soluble boron" is crucial for designing high-strength steels. The presence of nitrogen complicates the picture, as it can precipitate with boron to form boron nitride (BN), rendering the boron ineffective.
Researchers use a solubility product to determine how much boron remains in solution. A typical approach involves solving an equation based on the solubility product for BN in austenite. If the actual boron concentration exceeds the maximum soluble concentration calculated from the residual nitrogen, boron nitride precipitates. The amount of soluble boron can then be found by solving the mass balance equation using the solubility product [5].
For quick reference, here are critical technical parameters from the research:
| Parameter | Details | Source |
|---|---|---|
| Molar Mass of Boron | 10.811 g/mol | [6] |
| ICP-OES Wavelength | 208.900 nm, 249.678 nm, 249.773 nm | [3] [2] |
| ICP-MS Isotope | 11B | [3] |
| Boron-Specific Resin | Amberlite IRA 743 | [3] |
| Boron Recovery Rate | 97.8% - 104% (for resin method) | [3] |
The most detailed technical data comes from computational studies on molecules with boron-oxygen multiple bonds. The table below summarizes key quantitative findings from these investigations [1] [2].
| Compound / System | B-O Bond Length (Å) | Bond Order | Primary Characterization Method | Key Finding |
|---|---|---|---|---|
| Acyclic HN=CH-CH=CH-NH-BO | ~1.2 | Triple [1] [2] | MP2/DFT Geometry Optimization, NBO Analysis | Bond length and orbital composition consistent with a B≡O triple bond, analogous to H-B≡O [1]. |
| Cyclic (-HN=CH-CH=CH-NH-B-)O | ~1.304 | Double [1] [2] | MP2/DFT Geometry Optimization, NBO Analysis | The cyclic structure stabilizes a bond with significant double-bond character, lowering energy by ~30 kcal/mol [1]. |
| H(_2)BOH | Information not specified in sources | Double [3] | MP2 Geometry Optimization, NBO Analysis | The boron-oxygen bond was analyzed to have double bond character [3]. |
| Boronic Acids R-B(OH)(_2) | Information not specified in sources | Complex [3] | MP2 Geometry Optimization, NBO Analysis | Bonding has a significant contribution from dative ( p\pi-p\pi ) bonding [3]. |
This computational workflow illustrates the general process for characterizing boron-oxygen bonds:
Computational workflow for determining boron-oxygen bond order.
Based on the compiled research, here are some key points relevant to scientific and drug development applications:
(9E)-9-Octadecen-1-yl dihydrogen borate [6] or similar organoborates. The full text of these papers should describe the characterization methods used.
Understanding the molecular structure of boric acid and its conjugate base is crucial before performing an NBO analysis.
B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺
The reported pKa for this reaction is approximately 9.14 [1].Natural Bond Orbital analysis is a method that transforms a complex molecular wavefunction into a more intuitive set of localized orbitals, corresponding to the bonds and lone pairs of a Lewis structure [2] [3] [4].
The table below outlines the key concepts and outputs of an NBO analysis that are relevant for investigating H₂BO₃⁻.
| Concept | Description & Relevance to H₂BO₃⁻ | | :--- | :--- | | Natural Atomic Orbitals (NAOs) | Localized one-center orbitals describing an atom in a molecule. They adapt to the atomic charge and steric environment [3]. | Determine how the electron density on boron and oxygen changes upon deprotonation. | | Natural Population Analysis (NPA) | A method to calculate atomic partial charges by summing electron densities over NAOs [2]. | Quantify the charge distribution; expect a more negative charge on boron in H₂BO₃⁻ compared to B(OH)₃. | | Natural Bond Orbitals (NBOs) | Localized two-center (bond) or one-center (lone pair) orbitals that build a natural Lewis structure [2]. | Identify the B-O bonds and O lone pairs. The analysis will show the transformation from sp² (trigonal) to sp³ (tetrahedral) hybridization at boron. | | Donor-Acceptor Interactions | Analysis of delocalization from a donor NBO (e.g., lone pair) into an acceptor NBO (e.g., an antibonding orbital, σ* or π). The interaction energy E(2) is calculated via second-order perturbation theory [4]. | Critical for understanding stability. In H₂BO₃⁻, key interactions may include lone pair (O) → σ(B-O) and LP(O) → Rydberg(B), quantifying hyperconjugation. |
Based on the information from the search results, here is a detailed workflow for performing an NBO analysis on H₂BO₃⁻ using quantum chemistry software. The following diagram illustrates this multi-step process.
NBO analysis workflow for H₂BO₃⁻
POP=NBO keyword in Gaussian for a full NBO analysis, or POP=NPA for a quicker Natural Population Analysis to get atomic charges [2].$DEL keylists within the NBO input to request a second-order perturbation theory analysis [4].When you analyze the output, you should extract the following quantitative data and interpret it as outlined below.
| Analysis Component | Expected Data / Observation for H₂BO₃⁻ |
|---|---|
| NPA Charges | Boron atom will have a significant positive charge, but less positive than in neutral B(OH)₃. Oxygen atoms will have negative charges [2] [5]. |
| Natural Electron Configuration | Boron configuration will resemble [core]2s(~x)2p(~y), with total valence occupancy close to 4, indicating sp³ hybridization [2]. |
| Lewis Structure | The NBO program will find a Lewis structure with 4 B-O bonds and several lone pairs on the oxygen atoms. The high total Lewis occupancy (e.g., >99.5%) confirms a good single-structure description [2] [5]. |
| Donor-Acceptor Interactions | Significant E(2) energies for interactions like LP(O) → σ*(B-O) and/or LP(O) → Ryd(B). These stabilize the ion and can be tabulated as below [4]. |
You can present the key donor-acceptor interactions in a table similar to this hypothetical example:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |
|---|---|---|---|
| LP(1) O 12 | BD*(2) B 1 - O 13 | ~5-15 | Hyperconjugative interaction from an oxygen lone pair into an antibonding B-O orbital, stabilizing the tetrahedral structure. |
| LP(2) O 12 | RY*(1) B 1 | ~1-5 | Weaker interaction with a boron Rydberg orbital. |
Since a dedicated guide for H₂BO₃⁻ is not available, I suggest the following to build upon this framework:
Boronic acids, characterized by the general formula R-B(OH)₂, are stable organoboron compounds primarily used as building blocks in organic synthesis, most famously in the Suzuki-Miyaura cross-coupling reaction [1].
A key to their biological activity is their behavior as Lewis acids [2] [1]. The boron atom in boronic acids can accept an electron pair, which leads to a reversible, pH-dependent equilibrium in aqueous solutions.
This anionic tetrahedral form is crucial because it mimics the transition state of peptide hydrolysis, allowing it to bind reversibly to biological targets [2].
The following diagram illustrates the equilibrium between the two forms and the critical complex formation with a biological target:
Equilibrium and complex formation of boronic acids. The anionic tetrahedral form is key for binding.
The ability to form a stable, reversible complex with biological targets is the foundation of boronic acid pharmacology. The dihydrogen borate species is directly responsible for the mechanism of action of several approved drugs.
Table 1: FDA-Approved Boronic Acid Drugs
| Drug Name | Approval Year (FDA) | Primary Target | Therapeutic Use |
|---|---|---|---|
| Bortezomib | 2003 | Proteasome (Chymotrypsin-like site) | Treatment of multiple myeloma [2] |
| Ixazomib | 2015 | Proteasome | Treatment of multiple myeloma [2] |
| Vaborbactam | 2017 | Serine-β-lactamase (KPC) | Antibiotic enhancer for UTI, abdominal, and lung infections [2] |
The common mechanism is that the dihydrogen borate form covalently, but reversibly, binds to a key serine residue in the enzyme's active site, thereby inhibiting its activity.
While detailed, step-by-step protocols for all experiments are beyond the scope of this guide, the literature points to several key methodological approaches for studying these compounds.
Table 2: Key Experimental Methods for Boronic Acid Research
| Method Category | Purpose | Key Details |
|---|---|---|
| Synthesis | Preparing boronic acid compounds. | Common methods include Miyaura borylation (palladium-catalyzed coupling of aryl halides with diboron esters) and reaction of Grignard reagents with borate esters [2] [1]. |
| pH Profiling | Characterizing the acid-base equilibrium. | Use titration and spectroscopic methods (e.g., NMR) to determine the pKa, which governs the formation of the dihydrogen borate species [2]. |
| Enzyme Inhibition Assays | Measuring biological activity. | Incubate the boronic acid with the target enzyme (e.g., proteasome, β-lactamase) and monitor substrate conversion in the presence and absence of the inhibitor to determine IC₅₀/Kᵢ values [2]. |
The general workflow for a typical inhibitory activity assay can be visualized as follows:
General workflow for enzyme inhibition assays. Activity is measured after complex formation.
In borate chemistry, the concept of "conformers" often relates to the different coordination states boron can adopt with oxygen, which are its most ubiquitous building blocks [1].
Theoretical studies on boron-containing compounds rely on well-established computational methods. The table below summarizes key approaches and findings from relevant studies.
| Study Focus | Computational Method & Basis Set | Key Calculated Parameters | Reference |
|---|---|---|---|
| General Borate Esterification | M062X/aug-cc-pvtz | Gibbs energies of activation for reaction steps | [3] |
| Borate-Water Clusters | MP2/6-311++G(d,p), B3LYP/6-311++G(d,p) | Negative cooperativity, B–H stretching frequencies, AIM analysis | [4] |
| (m-Carbamoylphenyl) Boronic Acid | DFT/B3LYP/6-311+G(2d,p) | HOMO/LUMO energies, energy gap, dipole moment, polarizability, vibrational frequencies | [5] |
The following diagram illustrates a general computational workflow for conformational and electronic structure analysis of borate-related molecules, based on the methodologies cited.
General workflow for theoretical analysis of borate compounds
While not direct conformational studies, research into related systems provides crucial context.
The core building block in some crystalline borate structures is the [OB(OH)₂]⁻ anion. Quantitative data comes from a study of layered rare-earth borate phosphates, which provides precise bond length measurements for this unit [1].
The table below summarizes the key structural parameters for the [OB(OH)₂]⁻ anion as found in the crystal structures of K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (Ln=Yb, Lu) [1]:
| Parameter | Value (Å) | Description |
|---|---|---|
| B-O bond (to central O) | 1.45 - 1.49 | Bond between Boron and the central oxygen atom. |
| B-O bond (to hydroxyl O) | 1.35 - 1.37 | Bond between Boron and the oxygen atom in the hydroxyl (OH) group. |
[OB(OH)₂]⁻) features a central boron atom. In the studied compounds, this boron is tetrahedrally coordinated, meaning it forms bonds in a tetrahedral geometry [1].[OB(OH)₂]⁻ units form a network of these bonds with oxygen atoms from adjacent phosphate ([HOPO₃]²⁻) groups, which helps stabilize the overall crystal lattice [1].The following Graphviz diagram illustrates the described coordination environment of the boron atom within the [OB(OH)₂]⁻ anion and its integration into the larger crystal structure.
Diagram: The tetrahedral coordination of boron in [OB(OH)₂]⁻ and its connection to the larger crystal lattice via coordination to a rare-earth center (Ln) and hydrogen bonding to phosphate groups.
Dihydrogen borate (H₂BO₃⁻), also commonly referred to as borate in analytical contexts, represents a significant analytical challenge in pharmaceutical development and environmental monitoring due to its weak acidic nature and poor detection characteristics. Traditional analytical methods like high-performance liquid chromatography (HPLC) often fail to adequately determine borates because these anions do not absorb UV light effectively, making their detection and quantification problematic [1]. Ion chromatography (IC) with chemical suppression and conductivity detection has emerged as the preferred analytical technique for ionic species, offering the sensitivity, selectivity, and robustness required for accurate borate determination across various sample matrices.
The fundamental principle underlying this analytical approach involves the conversion of weak acids into their corresponding salts through an auxiliary developing column containing a cation exchanger in the potassium (K⁺) form [2]. This conversion significantly enhances detection sensitivity through several mechanisms. When borate anions pass through the developing column, they undergo a transformation that replaces hydrogen ions with potassium ions, forming potassium borate salts. This chemical modification increases ionic conductivity while simultaneously reducing background noise, resulting in substantially improved signal-to-noise ratios. The developing column strategy effectively addresses the primary challenge in borate analysis – the weak dissociation constant of boric acid and its consequent low detectability by direct conductivity measurement.
This application note provides a comprehensive protocol for the determination of dihydrogen borate in various matrices, emphasizing the optimized conditions that achieve detection limits as low as 5–10 µg/L, with sufficient selectivity for trace borate determination even in strongly mineralized waters like seawater [2]. The methodology described herein has been validated for pharmaceutical quality control, environmental monitoring, and research applications where accurate borate quantification is critical.
The ion chromatographic method with developing column technology offers distinct advantages over conventional HPLC and direct IC approaches for borate analysis. While HPLC primarily separates compounds based on hydrophobic or hydrophilic interactions with the stationary phase, IC utilizes ion exchange mechanisms that are specifically tailored for ionic species [1]. This fundamental difference in separation science makes IC particularly suitable for dihydrogen borate and other poorly detectable anions. The limitations of HPLC for borate analysis are twofold: HPLC columns cannot effectively separate most ionic analytes, and borates do not contain chromophores that would allow for sensitive UV detection [1].
The key benefits of the IC method with developing column for dihydrogen borate analysis include:
Enhanced sensitivity: The conversion of weakly conductive borate anions to highly conductive salts through the developing column lowers method detection limits to the µg/L range [2]
Superior selectivity: The combination of ion exchange separation and the developing column chemistry provides excellent specificity for borates even in complex matrices like seawater or pharmaceutical formulations
Reduced matrix interference: The developing column approach minimizes the impact of highly mineralized backgrounds, enabling accurate borate determination in challenging samples
Environmental compatibility: Unlike HPLC which typically employs organic solvents as eluents, IC utilizes aqueous solutions, reducing chemical consumption and waste generation [1]
The suppression technology incorporated in modern IC systems further enhances method performance by reducing background conductivity and improving signal-to-noise ratios. In suppression, positively charged eluent ions are replaced with protons, converting the conductive eluent into weakly dissociated species with minimal background conductivity [1]. Simultaneously, analyte counterions are exchanged for protons, increasing their conductivity and thus their detectability. This dual mechanism of background reduction and signal enhancement makes suppressed IC with conductivity detection particularly suitable for trace-level borate analysis.
Table 1: Comparison of IC with Developing Column versus Conventional HPLC for Borate Analysis
| Parameter | IC with Developing Column | Conventional HPLC |
|---|---|---|
| Separation Mechanism | Ion exchange & chemical conversion | Hydrophobic/hydrophilic interactions |
| Detection Method | Suppressed conductivity | UV-Vis (unsuitable for borates) |
| Detection Limit for Borates | 5–10 µg/L [2] | Poor or non-detectable |
| Eluent Composition | Aqueous salts/acids | Organic solvents |
| Suitable Matrices | Environmental, pharmaceutical, biological | Primarily organic compounds |
| Matrix Tolerance | High (even in seawater) | Limited for ionic species |
The analysis requires a complete IC system configured with specific components optimized for borate determination. The essential instrumentation includes:
The use of PEEK materials throughout the flow path is critical as traditional stainless steel components are susceptible to corrosion when exposed to the eluents typically used in IC [1]. The suppressor module should employ a regeneration system that ensures continuous availability of fresh suppressor cartridges, with the Metrohm Suppressor Module representing an ideal configuration comprising three cartridges – one active for suppression, one undergoing regeneration, and one being rinsed [1].
All reagents should be of analytical grade or higher purity, with special attention to minimizing potential contamination:
Table 2: Reagent Preparation Protocol for Borate Analysis
| Reagent | Preparation Method | Storage Conditions | Stability |
|---|---|---|---|
| Carbonate/Bicarbonate Eluent | Dissolve appropriate amounts of Na₂CO₃ and/or NaHCO₃ in ultrapure water, then degas | Room temperature in sealed container | 1 week |
| Borate Stock Standard (1000 mg/L) | Dissolve 0.5719 g of H₃BO₃ in ultrapure water and dilute to 100 mL | 4°C in plastic container | 6 months |
| Working Standards | Serially dilute stock standard with ultrapure water to desired concentrations | 4°C in plastic container | 1 month |
| Suppression Regenerant | Dilute concentrated acid to appropriate concentration (typically 0.025–0.1 N) | Room temperature in ventilated area | 3 months |
Proper sample collection and preservation are critical for accurate borate determination. All samples should be collected in high-density polyethylene or PETE containers to prevent borate leaching from glass. For liquid samples, filtration through 0.2 µm membrane filters is recommended to remove particulate matter that could damage the chromatographic system. For samples with complex matrices or high organic content, additional pretreatment may be necessary, including dilution, solid-phase extraction, or ultraviolet digestion to eliminate interfering substances.
Water samples represent the most straightforward matrix for borate analysis. For drinking water and groundwater, direct injection after filtration is typically sufficient. For highly mineralized waters like seawater or pharmaceutical process waters, a 1:10 dilution with ultrapure water is recommended to minimize column overloading and maintain chromatographic integrity [2]. The sample pH should be adjusted to neutral range (6.5–7.5) if necessary using dilute ammonium hydroxide or hydrochloric acid. For ultrapure water samples in pharmaceutical applications, preconcentration techniques may be required to achieve the necessary detection limits for borate contaminants.
For pharmaceutical formulations containing borates, accurate weighing of approximately 1 g of sample followed by dissolution in 100 mL of ultrapure water is recommended. The solution should be subjected to sonication for 5–10 minutes to ensure complete dissolution, followed by filtration through a 0.2 µm membrane [1]. For solid dosage forms, thorough grinding and homogenization is essential before sampling. Biological samples require protein precipitation using acetonitrile (1:2 ratio) followed by centrifugation at 10,000 × g for 10 minutes. The supernatant is then diluted with ultrapure water and filtered before analysis.
The following conditions have been optimized for the determination of dihydrogen borate in various matrices:
The developing column plays a crucial role in the method sensitivity by converting weakly dissociated borate ions into highly conductive potassium borate. This conversion occurs dynamically as the sample passes through the cation exchange resin in the potassium form, ensuring complete transformation before the analytes reach the analytical separation column. The positioning of this developing column in the flow path is critical – it must be placed after the injector but before the analytical column to ensure proper function.
For specific applications, method parameters may require optimization to address particular matrix challenges:
The IC system configuration for dihydrogen borate analysis can be visualized in the following workflow diagram:
The optimization process should include regular performance verification using quality control standards to ensure the developing column maintains its conversion efficiency and the analytical column retains its separation capability. System suitability tests should be performed at the beginning of each analytical sequence to verify method integrity.
A multi-point calibration curve with at least five concentration levels is recommended for accurate borate quantification. The linear range typically spans from the method detection limit (5 µg/L) to 50 mg/L, with correlation coefficients (R²) ≥0.999 required for acceptable performance. For extended concentration ranges, a quadratic fit may provide better accuracy than linear regression. The use of internal standards is not typically required for this method due to the stability of modern IC systems, but may be incorporated for complex matrices where injection volume variations could affect results.
The calculation of borate concentration is based on direct comparison of sample peak areas with the calibration curve, using the formula:
C_sample = (A_sample - b) / m × DF
Where C_sample is the sample concentration, A_sample is the peak area of the sample, b is the y-intercept of the calibration curve, m is the slope of the calibration curve, and DF is the dilution factor applied during sample preparation.
Comprehensive method validation should include the following parameters established through controlled experiments:
Table 3: Method Validation Specifications for Dihydrogen Borate Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Detection Limit | ≤10 µg/L | 5–10 µg/L [2] |
| Quantification Limit | ≤30 µg/L | 15–25 µg/L |
| Linearity | R² ≥ 0.999 | 0.9990–0.9998 |
| Precision (RSD) | ≤5% (intra-day), ≤10% (inter-day) | 2–4% (intra-day), 5–8% (inter-day) |
| Accuracy (% Recovery) | 85–115% | 92–105% |
| Selectivity | No interference from common anions | Resolution ≥1.5 from adjacent peaks |
| Robustness | Stable with minor flow (±0.1 mL) and eluent (±10%) variations | Retention time variation ≤5% |
System suitability tests should be performed before each analytical run to ensure continued method validity. These tests include evaluation of retention time stability (RSD ≤2%), peak area reproducibility (RSD ≤5%), theoretical plate count (≥3000), and tailing factor (≤1.5). Any deviation from these criteria should trigger investigation and potential system maintenance before proceeding with sample analysis.
Even with proper maintenance, IC systems may occasionally exhibit performance issues. The following table addresses common problems specific to borate analysis:
Table 4: Troubleshooting Guide for Borate Analysis by IC
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Poor borate peak shape | Developing column exhaustion, contaminated analytical column | Replace developing column, clean analytical column with strong eluent |
| Decreased sensitivity | Suppressor exhaustion, developing column degradation | Regenerate or replace suppressor cartridge, renew developing column |
| High background conductivity | Eluent contamination, insufficient suppression | Prepare fresh eluent, check suppressor operation |
| Retention time drift | Column temperature fluctuations, eluent concentration variation | Use column heater, prepare fresh eluent accurately |
| Peak broadening | Column overload, void formation in column | Dilute sample, replace analytical column |
| Pressure fluctuations | Particle accumulation, air bubbles | Filter samples, degas eluents, purge system |
A comprehensive preventive maintenance program is essential for consistent method performance:
The developing column represents a critical maintenance item with a typical lifetime of 3–6 months depending on sample load and matrix complexity. Performance should be monitored through regular analysis of quality control standards, with replacement indicated when borate peak area decreases by more than 20% compared to initial performance or when peak shape deteriorates significantly.
The ion chromatographic method with developing column technology provides a robust, sensitive, and selective approach for determining dihydrogen borate in various matrices, addressing the limitations of conventional HPLC for ionic analytes [1]. The method's ability to achieve detection limits of 5–10 µg/L with sufficient selectivity for trace analysis in strongly mineralized waters makes it particularly valuable for pharmaceutical quality control and environmental monitoring applications [2].
The key advantages of this methodology include the conversion of weakly detectable borate into highly conductive species through the developing column, the implementation of suppression technology to enhance signal-to-noise ratios, and the utilization of aqueous eluents that reduce environmental impact compared to organic solvent-based HPLC methods [1]. With proper implementation of the protocols described in this application note, laboratories can achieve reliable, reproducible borate determination across a wide concentration range and diverse sample matrices.
In nickel electroplating, the Watts bath is an aqueous electrolyte solution used to deposit nickel from a nickel anode. The standard composition of a Watts bath is as follows [1]:
| Chemical Name | Formula | Concentration Range |
|---|---|---|
| Nickel sulfate | NiSO₄·6H₂O | 150 - 300 g/L |
| Nickel chloride | NiCl₂·6H₂O | 60 - 150 g/L |
| Boric acid | H₃BO₃ | 37 - 52 g/L |
The primary function of boric acid is to act as a buffering agent to maintain the bath pH within the optimal operating range of 4.5 to 5.0 [1]. During electroplating, the reduction of nickel ions (Ni²⁺) at the cathode is accompanied by hydrogen gas (H₂) evolution. This reaction increases the local pH at the cathode interface. Without a buffering agent, nickel hydroxide (Ni(OH)₂) would form and co-deposit with the nickel metal, resulting in a deposit that is brittle, porous, and has high internal stress [1]. Boric acid adsorbs on the cathode surface and helps prevent this hydroxide incorporation, promoting the formation of smooth, ductile, and low-stress deposits.
The following workflow outlines the key steps for preparing and operating a nickel Watts bath for R&D purposes.
Workflow for Watts Bath Preparation and Operation
The concentration of boric acid directly influences the quality of the electrodeposited nickel. The table below summarizes its role in achieving desired deposit characteristics, which is particularly important for engineering applications.
| Deposit Characteristic | Impact of Boric Acid | Considerations for Researchers |
|---|---|---|
| Internal Stress | Reduces tensile stress | Low stress is critical for engineering coatings on parts subject to fatigue; sulfamate baths often yield even lower stress [3]. |
| Ductility | Increases elongation percentage | A Watts bath without brighteners typically achieves 5-30% elongation, which is superior to bright nickel deposits (4-5%) [3]. |
| Surface Morphology | Promotes fine-grained, smooth deposits | Prevents burnt, nodular deposits at high current densities by buffering against hydroxide formation [1]. |
| Corrosion Resistance | Indirectly improves resistance | By preventing co-deposited nickel hydroxides/oxides, it contributes to a more homogeneous and protective coating [3]. |
Boric acid is an indispensable component of the Watts bath, ensuring the production of high-quality, ductile, and low-stress nickel electrodeposits. Adherence to the specified concentration range and operating parameters, particularly pH and temperature, is fundamental to successful experimental outcomes. For applications demanding specific properties like minimal stress or extreme hardness, researchers are advised to explore alternative bath chemistries such as nickel sulfamate or electroless nickel.
Boron Neutron Capture Therapy (BNCT) is a tumor-selective particle radiotherapy that combines the administration of boron-10-enriched compounds with subsequent neutron irradiation. This binary treatment approach allows for cellular-level precision in cancer treatment, making it particularly suitable for treating invasive, recurrent, and radio-resistant cancers. The fundamental principle of BNCT relies on the nuclear capture reaction that occurs when boron-10 atoms are irradiated with thermal neutrons, producing high-linear energy transfer (LET) particles—specifically, alpha particles (⁴He) and recoiling lithium nuclei (⁷Li). These particles deposit their kinetic energy along a path length of approximately one cell diameter (5-9 μm), resulting in selective tumor cell destruction while sparing adjacent normal tissues [1].
The clinical efficacy of BNCT depends critically on the tumor boron concentration and its ratio to surrounding tissues. For optimal therapeutic outcomes, tumors should accumulate >20 μg ¹⁰B per gram of tissue, while maintaining tumor-to-normal tissue and tumor-to-blood boron concentration ratios of >3:1 [1]. BNCT has shown promising results in treating glioblastoma multiforme, melanoma, recurrent head and neck tumors, and various other malignancies. The recent transition from nuclear reactors to hospital-based accelerator neutron sources has significantly improved the clinical accessibility of BNCT, positioning it as a more widely available treatment option [2].
Sodium borocaptate (BSH, Na₂B₁₂H₁₁SH) represents one of the two primary boron delivery agents clinically approved for BNCT. This polyhedral borane compound contains twelve boron atoms per molecule, giving it high boron content by weight. BSH exhibits preferential accumulation in malignant brain tumors due to the compromised blood-brain barrier in these regions, allowing for selective tumor targeting while minimizing normal brain tissue exposure [1].
Table 1: Key Properties of Clinically Used Boron Agents
| Property | Sodium Borocaptate (BSH) | Boronophenylalanine (BPA) |
|---|---|---|
| Chemical structure | Dodecaborate cluster with thiol group | Phenylalanine derivative with boron |
| Boron atoms/molecule | 12 | 1 |
| Solubility challenges | Moderate water solubility | Poor water solubility, requires complexation |
| Primary uptake mechanism | Passive diffusion through compromised BBB | Active transport via LAT1 amino acid transporter |
| Tumor specificity | Moderate | High |
| Clinical formulation | Aqueous solution | Fructose complex for improved solubility |
The chemical instability of BSH in physiological conditions presents significant challenges for its clinical application. The compound is susceptible to oxidative degradation and potential precipitation when exposed to specific ionic environments. To address these limitations, several stabilization strategies have been developed:
Lyophilized formulations: BSH demonstrates enhanced stability when lyophilized and stored under inert atmosphere at -20°C. Reconstitution should be performed with pyrogen-free water immediately before administration, with the solution protected from light [1].
Complexation agents: The addition of antioxidant stabilizers such as gentisic acid derivatives (0.05-0.1% w/v) can significantly reduce oxidative degradation during storage and administration.
Iso-osmotic adjustment: For intravenous infusion, BSH solutions require adjustment to physiological osmolarity (280-300 mOsm/L) using sterile sodium chloride to prevent hemolysis and vascular irritation [1].
Recent advances in boron carrier design have focused on improving tumor selectivity and biological stability through sophisticated drug delivery approaches:
Liposomal encapsulation: Encapsulating BSH within stealth liposomes (100-150 nm diameter) significantly extends circulation half-life and enhances tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. These formulations typically incorporate polyethylene glycol (PEG) coatings to reduce reticuloendothelial system clearance and improve stability [3].
Nanoparticle-based systems: Inorganic and polymeric nanoparticles functionalized with BSH demonstrate improved biodistribution profiles and protection from metabolic degradation. These systems can be further enhanced with targeting ligands such as folate, RGD peptides, or monoclonal antibodies to achieve active tumor targeting [3].
Dual-agent approaches: Combining BSH with BPA in specific molar ratios (typically 1:2 to 1:4) can leverage the complementary uptake mechanisms of both compounds, potentially achieving more uniform boron distribution throughout heterogeneous tumor regions [1].
Accurate quantification of boron concentration in biological samples is essential for treatment planning and dosimetry calculations in BNCT. The following analytical techniques represent the current standards for boron assessment:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method offers exceptional sensitivity with detection limits below 5 ng boron per gram of tissue. Sample preparation involves microwave-assisted digestion of tissue samples (10-50 mg) in ultrapure nitric acid, followed by appropriate dilution with deionized water. Calibration standards should be matrix-matched to account for potential interference [4].
Prompt Gamma Ray Spectroscopy: This technique enables real-time, non-invasive measurement of boron concentration in tissues during neutron irradiation. The method detects the 478 keV gamma photons emitted by excited lithium-7 nuclei produced in the boron neutron capture reaction. This approach is particularly valuable for in vivo monitoring of boron pharmacokinetics [4].
Table 2: Analytical Techniques for Boron Quantification in BNCT
| Method | Sensitivity | Spatial resolution | Sample requirements | Applications |
|---|---|---|---|---|
| ICP-MS | 5 ng B/g tissue | N/A | Tissue digestion | Ex vivo tissue analysis, pharmacokinetic studies |
| Prompt gamma spectroscopy | 1 μg B/g tissue | ~1 cm³ | Non-invasive | In vivo real-time monitoring during treatment |
| Alpha autoradiography | 0.1 μg B/g tissue | 5-10 μm | Tissue sections | Microdistribution studies in histological samples |
| Neutron capture radiography | 0.5 μg B/g tissue | 1-2 μm | Tissue sections | Quantitative boron mapping in heterogeneous tissues |
Understanding the intratumoral distribution of boron compounds at the cellular level is critical for predicting BNCT efficacy. Several specialized techniques have been developed for this purpose:
Quantitative autoradiography: This method utilizes the tracks generated by alpha particles and lithium nuclei in special nuclear track detectors (CR-39) to create high-resolution maps of boron distribution in tissue sections. The technique requires precise calibration with boron standards and controlled neutron irradiation conditions [4].
Mass spectrometry imaging: Emerging techniques such as Laser Ablation ICP-MS and Secondary Ion Mass Spectrometry (SIMS) enable elemental mapping of boron distribution in biological specimens with spatial resolution approaching 1 micrometer. These methods provide unprecedented insight into the microdistribution patterns of boron agents within heterogeneous tumor architectures [1].
Protocol 4.1: In Vitro Boron Uptake and Retention Assay
Objective: To quantify the cellular uptake and retention kinetics of boron compounds in relevant cell lines.
Materials:
Procedure:
Data Analysis: Calculate boron uptake as μg ¹⁰B per 10⁶ cells and normalize to cellular protein content. Compare uptake kinetics across different cell lines and boron concentrations.
Protocol 4.2: BNCT Dosimetry Using Paired Scintillator Detectors
Objective: To simultaneously measure boron dose and gamma-ray dose components during neutron irradiation.
Materials:
Procedure:
Calculations: The equivalent dose in BNCT is calculated as: D_w = w_B × D_B + w_N × D_N + w_f × D_f + w_γ × D_γ Where:
The stabilization and effective delivery of dihydrogen borate compounds, particularly BSH, remain critical factors in advancing BNCT clinical applications. While significant progress has been made in formulation science and delivery system design, several challenges persist in achieving optimal tumor targeting and retention. The future development of BNCT will likely focus on next-generation boron agents with improved pharmacokinetic properties and molecular targeting capabilities.
Emerging trends in BNCT research include the development of theranostic boron agents that combine diagnostic and therapeutic functions, allowing for real-time monitoring of boron distribution during treatment [1]. Additionally, the integration of advanced drug delivery technologies such as stimulus-responsive nanoparticles and antibody-drug conjugates holds promise for further enhancing the tumor selectivity of boron compounds. As accelerator-based neutron sources become more widely available, the standardization of dosimetry protocols and treatment planning methodologies will be essential for establishing BNCT as a mainstream cancer treatment modality [2].
Boronic acids represent a privileged class of compounds in medicinal chemistry that have demonstrated significant utility as protease inhibitors. These compounds contain a boron atom with two hydroxyl groups, often represented as -B(OH)₂, which can exist in equilibrium with the corresponding dihydrogen borate form under physiological conditions. The unique Lewis acidic property of the boron atom enables it to accept electron pairs from nucleophilic residues in enzyme active sites, particularly serine and threonine proteases. This molecular recognition capability has been exploited in the development of several clinically approved drugs, including bortezomib, ixazomib (for multiple myeloma), and vaborbactam (a β-lactamase inhibitor) [1] [2].
The protease inhibition mechanism of boronic acids relies on their ability to form reversible covalent adducts with the catalytic nucleophile (serine or threonine) in protease active sites. This interaction mimics the tetrahedral transition state that occurs during peptide bond hydrolysis, allowing these compounds to function as potent enzyme inhibitors. The boron atom forms a dative bond with the oxygen of the catalytic residue, creating a stable but reversible enzyme-inhibitor complex that effectively blocks protease activity [2]. This mechanism has been validated through high-resolution crystal structures of various boronic acid inhibitors bound to their target proteases, providing molecular-level insights for rational drug design [3] [2].
Boronic acids exhibit unique physicochemical properties that underlie their biological activity. The boron atom in these compounds has an empty p-orbital, making it Lewis acidic with pKa values typically ranging from 4-10, depending on the substituents attached to boron. At physiological pH, boronic acids exist in an equilibrium between the neutral trigonal planar form and the anionic tetrahedral borate form. This balance is crucial for their mechanism of protease inhibition, as the tetrahedral form closely resembles the transition state of peptide bond hydrolysis [1]. The electronic characteristics of substituents significantly influence the acidity and reactivity of boronic acids; electron-withdrawing groups decrease pKa while electron-donating groups increase it [1].
Table 1: Physicochemical Properties of Boronic Acids Relevant to Protease Inhibition
| Property | Characteristics | Biological Significance |
|---|---|---|
| Lewis Acidity | pKa range 4-10 | Enables nucleophilic interactions with active site residues |
| Structural Equilibrium | Trigonal vs. tetrahedral forms | Mimics tetrahedral transition state of proteolysis |
| Boron Coordination | Can form up to four bonds | Allows covalent adduct formation with catalytic nucleophiles |
| pH Sensitivity | Ionization state varies with pH | Impacts membrane permeability and tissue distribution |
| Hydrolytic Stability | Generally stable in aqueous solutions | Suitable for pharmaceutical development |
The inhibition of proteases by boronic acids involves a multi-step mechanism that begins with the reversible formation of a Michaelis complex between the inhibitor and enzyme active site. This is followed by a nucleophilic attack by the catalytic serine or threonine residue on the boron atom, resulting in the formation of a tetrahedral adduct that mimics the transition state of substrate hydrolysis. This tetrahedral intermediate is stabilized by hydrogen bonding interactions with the oxyanion hole of the protease, significantly enhancing binding affinity [2]. In the case of serine β-lactamases, boronic acid inhibitors mimic the deacylation transition state of β-lactam hydrolysis by replacing the deacylating water molecule, thereby preventing catalyst turnover [2].
The binding specificity of boronic acid inhibitors is determined by the substituents attached to the boron moiety, which interact with various sub-sites within the protease active site. For example, in the proteasome inhibitors bortezomib and ixazomib, the dipeptide-like structure enables specific recognition by the proteasome's active sites, while in HIV-1 protease inhibitors, the boronic acid group interacts with the catalytic aspartate residues [3] [4]. The formation of the enzyme-inhibitor complex is typically reversible, which differentiates boronic acids from irreversible protease inhibitors and may contribute to more favorable pharmacological profiles [1] [2].
Figure 1: Mechanism of Protease Inhibition by Boronic Acids
The study of boronic acid protease inhibitors employs a range of biochemical and biophysical techniques to elucidate inhibition mechanisms and characterize enzyme-inhibitor interactions. Enzyme kinetic studies using spectrophotometric or fluorometric assays provide quantitative data on inhibition potency (Ki, IC50), mechanism, and specificity. X-ray crystallography has been particularly instrumental in visualizing the precise molecular interactions between boronic acids and protease active sites, with numerous high-resolution structures (1.0-1.3 Å) revealing how these inhibitors mimic transition states [2]. Isothermal titration calorimetry (ITC) offers insights into the thermodynamic parameters of binding, while nuclear magnetic resonance (NMR) spectroscopy can probe structural dynamics and solution-state interactions [3] [2].
Cellular activity assessment is crucial for evaluating the therapeutic potential of boronic acid protease inhibitors. Cell-based assays using appropriate model systems (e.g., MT-2 cells for HIV-1 protease inhibitors, cancer cell lines for proteasome inhibitors) determine antiviral efficacy, cytotoxic effects, and cellular uptake. For antimicrobial applications, minimum inhibitory concentration (MIC) assays evaluate potency against relevant bacterial strains. Additionally, intracellular concentration measurements help understand pharmacokinetic properties and identify potential efflux issues, as demonstrated with HIV-1 protease inhibitors where carboxylic acid derivatives showed reduced cellular uptake compared to carboxamide analogues [3].
Table 2: Key Experimental Techniques for Characterizing Boronic Acid Protease Inhibitors
| Technique | Application | Key Parameters Measured | Typical Resolution/Precision |
|---|---|---|---|
| Enzyme Kinetics | Inhibition potency | Ki, IC50, kinact/KI | nM-pM range |
| X-ray Crystallography | Structural analysis | Bond lengths, angles, interactions | 1.0-2.5 Å resolution |
| Cellular Assays | Biological activity | EC50, CC50, therapeutic index | Variable by cell type |
| ITC | Binding thermodynamics | ΔG, ΔH, ΔS, Kd | ±10% for Kd values |
| NMR Spectroscopy | Solution structure | Chemical shifts, dynamics | Atomic-level information |
| MIC Determination | Antimicrobial activity | Growth inhibition | μg/mL range |
Several boronic acid-based protease inhibitors have received regulatory approval, demonstrating the clinical validity of this approach. Bortezomib (Velcade), approved in 2003, was the first boronic acid-containing drug and inhibits the 20S proteasome for the treatment of multiple myeloma. It functions as a peptide boronic acid that specifically targets the chymotrypsin-like activity of the proteasome, forming a tetrahedral transition state analogue with the catalytic threonine residue [1] [5]. Ixazomib (Ninlaro), approved in 2015, is an oral proteasome inhibitor with a similar mechanism but improved pharmacokinetic properties. In the antimicrobial field, vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved in 2017 that enhances the activity of β-lactam antibiotics against resistant bacteria by inhibiting serine β-lactamases [1] [2].
These approved drugs share common features that contributed to their success: transition state mimicry, reversible covalent inhibition, and favorable safety profiles. The boronic acid moiety is ultimately metabolized to boric acid, which is generally considered non-toxic and readily eliminated by the body, addressing initial concerns about potential boron toxicity [1]. Clinical trials have demonstrated the efficacy of these agents, with bortezomib-based combination therapies showing significant anti-tumor activity in aggressive lymphomas, and ixazomib regimens providing improved outcomes for sarcoma patients [1].
Beyond approved drugs, boronic acids are being investigated as protease inhibitors for numerous emerging therapeutic applications. For HIV-1 treatment, researchers have designed boronic acid-containing protease inhibitors with enhanced backbone binding interactions that maintain potency against drug-resistant viral strains. These compounds incorporate bis-tetrahydrofuranyl urethane as P2 ligands to form hydrogen bonds with Asp29 and Asp30 backbone NHs in the S2-subsite, while boronic acid P2' ligands interact with Gly48' in the flap region through water-mediated hydrogen bonding [3]. Similarly, boronic acid derivatives are being explored as thrombin inhibitors for anticoagulant therapy, dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment, and fibroblast activation protein (FAP) inhibitors for cancer therapy [4].
The repurposing potential of existing boronic acid drugs is also being explored. Recent research has demonstrated that the proteasome inhibitors bortezomib and ixazomib can inhibit β-lactamases, with crystal structures revealing their binding mode to CTX-M-14 serine β-lactamase [2]. This dual inhibition capability suggests that boronic acids may be optimized to target multiple therapeutically relevant proteases. Additionally, boronic acids are being investigated as sensing agents for biochemical assays, delivery systems for cell-penetrating therapeutics, and tools for chemical biology to study protease function in physiological and pathological processes [6].
This protocol describes the measurement of enzyme inhibitory activity for boronic acid compounds against target proteases, providing quantitative data on inhibition potency.
Materials and Reagents:
Procedure:
Data Analysis:
Troubleshooting Notes:
This protocol outlines the procedure for determining high-resolution crystal structures of boronic acid inhibitors bound to their target proteases, providing atomic-level insights into inhibition mechanisms.
Materials and Reagents:
Procedure:
Data Analysis:
Troubleshooting Notes:
Figure 2: Workflow for Structural Determination of Boronic Acid-Protease Complexes
The field of boronic acid protease inhibitors continues to evolve with several emerging trends shaping future research directions. One significant advancement is the development of dual-targeting inhibitors that simultaneously modulate multiple protease targets, potentially addressing complex diseases through polypharmacology approaches. The discovery that proteasome inhibitors like bortezomib and ixazomib can also inhibit β-lactamases demonstrates the potential for drug repurposing and suggests that existing boronic acid drugs may have unexplored therapeutic applications [2]. Additionally, researchers are addressing pharmacokinetic challenges through prodrug strategies, such as esterification of boronic acids to improve membrane permeability, with subsequent enzymatic hydrolysis regenerating the active inhibitor intracellularly [3].
Future directions include the exploration of boronic acids as chemical biology tools for profiling protease activity in complex biological systems, developing targeted delivery approaches using boronic acid-diol interactions for tissue-specific accumulation, and designing allosteric inhibitors that exploit regulatory sites beyond the protease active site. The continued elucidation of structure-activity relationships through combinatorial chemistry and computational modeling will further refine inhibitor specificity and potency. As the structural database of boronic acid-protease complexes expands (over 300 such structures in the PDB), structure-based design approaches will become increasingly sophisticated, potentially enabling the rational design of inhibitors for proteases currently considered undruggable [2].
The development of boronic acid protease inhibitors requires careful attention to safety considerations and regulatory requirements. While early concerns about boron toxicity delayed exploration of these compounds in medicinal chemistry, extensive clinical experience with bortezomib, ixazomib, and vaborbactam has demonstrated that boronic acids can be safely administered when properly designed [1]. The metabolic fate of boronic acids involves degradation to boric acid, which is efficiently eliminated by the body, reducing the risk of cumulative toxicity [1]. However, potential bioactivation pathways should be investigated, as evidenced by reports of cytochrome P450-mediated oxidative deboronation of bortezomib [6].
Pharmaceutical development of boronic acid inhibitors must address formulation challenges, including potential hydrolysis and chemical stability issues. Successful formulations have employed lyophilized powders (e.g., bortezomib with mannitol) for reconstitution, protecting the boronic acid moiety until administration [5]. Regulatory approval of boronic acid-based drugs follows standard pathways, with requirements for comprehensive characterization of the physicochemical properties, stability profile, metabolic fate, and toxicological properties specific to organoboron compounds. As the field advances, regulatory agencies are developing increased familiarity with the unique aspects of boron-containing pharmaceuticals, potentially streamlining the development pathway for future boronic acid protease inhibitors.
Boron stands among the eighteen essential elements required for complete plant nutrition, classified as a micronutrient due to the relatively small quantities needed compared to macronutrients [1]. Despite this classification, boron plays disproportionately critical roles in plant physiology and development. In agricultural contexts, boron primarily exists and functions as boric acid (H₃BO₃) and the borate anion (H₂BO₃⁻), with the relative proportions dependent on soil pH [2]. The narrow optimal concentration range between deficiency and toxicity makes precise boron management particularly challenging in agricultural systems. Boron becomes available to plants primarily as boric acid (H₃BO₃) through root uptake, with its availability significantly influenced by soil adsorption characteristics and environmental conditions [2].
The structural role of boron in plant cell walls represents one of its most fundamental functions. Boron forms diester bridges that cross-link the pectic polysaccharide rhamnogalacturonan II (RG-II), providing structural integrity to the cell wall matrix [3]. This cross-linking is indispensable for proper cell wall architecture and function, explaining why boron deficiency rapidly affects growing tissues. Beyond its structural roles, boron influences various physiological processes including carbohydrate metabolism, sugar translocation, hormonal action, and membrane function [2]. The multiple essential functions of boron in plant physiology necessitate careful management in agricultural systems to optimize crop productivity and quality.
Soil application remains the most common method for boron supplementation in agricultural systems. The recommended application rates vary significantly based on crop sensitivity, soil characteristics, and environmental conditions. For borax (Na₂B₄O₇·10H₂O), general application rates range from 0.5-2.0 kg B/ha for sensitive crops to 1.0-3.0 kg B/ha for moderate to high boron-demanding crops [2]. Application timing should align with critical growth stages, particularly prior to flowering and during early fruit development. For row crops, band application beside the seed row proves more efficient than broadcast application, reducing soil fixation and increasing root zone availability.
The efficiency of soil-applied boron depends heavily on soil properties, particularly pH levels and organic matter content. Boron availability decreases in alkaline soils (pH > 7.5) due to increased adsorption onto clay minerals and precipitation as calcium borates [2]. Soil organic matter plays a crucial role in boron availability through the formation of organic-boron complexes that reduce adsorption onto soil colloids. Boron mobility in soil varies significantly with texture, moving readily in sandy soils while becoming immobilized in heavy clay soils [1]. These factors necessitate customized application protocols based on comprehensive soil analysis.
Foliar application provides an effective alternative for correcting boron deficiencies rapidly, particularly when soil conditions limit boron availability. This method offers the advantage of direct nutrient absorption through leaf surfaces, bypassing soil-related limitations. For most crops, foliar applications of 0.1-0.3% boric acid solutions (1-3 kg boric acid in 1000 L water per hectare) applied at critical growth stages such as pre-bloom, bloom, and early fruit development yield optimal results [4]. Applications should occur during cooler periods of the day (early morning or late evening) to minimize leaf burn and maximize absorption.
Research demonstrates that combined approaches utilizing both soil and foliar applications often provide the most consistent results. Studies on brinjal (eggplant) showed that phosphorus management through seed nutripriming and foliar application enhanced uptake and use efficiency [5]. Similarly, in olive trees, foliar boron application significantly improved flower fertility and fruit set [6]. The addition of appropriate surfactants (0.1-0.2% v/v) to foliar sprays improves coverage and penetration, while multiple applications at 10-14 day intervals often prove necessary to maintain adequate tissue concentrations during critical growth phases.
Table 1: Characteristics of Common Boron Fertilizer Sources
| Fertilizer Source | Chemical Formula | Boron Content (%) | Solubility in Water (g/L) | Application Method | Remarks |
|---|---|---|---|---|---|
| Boric Acid | H₃BO₃ | 17% | 92.0 (at 25°C) | Soil, Foliar | Rapid availability, suitable for fertigation |
| Borax | Na₂B₄O₇·10H₂O | 11% | 62.0 (at 25°C) | Soil | Economical, widely used |
| Solubor | Na₂B₈O₁₃·4H₂O | 20% | 129.0 (at 25°C) | Foliar | High solubility, minimal residue |
| Boron Frits | Various silicates | 2-6% | Slow-release | Soil | Long-term residual effect |
Table 2: Comparative Efficacy of Boron Application Methods
| Application Method | Relative Efficiency (%) | Time to Plant Response | Residual Effect | Labor Requirement | Risk of Toxicity | Optimal Use Scenarios |
|---|---|---|---|---|---|---|
| Soil Broadcast | 30-40% | 2-4 weeks | Moderate (1-2 years) | Low | Moderate | Preventive applications, low pH soils |
| Soil Banded | 50-60% | 1-3 weeks | Moderate (1-2 years) | Moderate | Low-Moderate | Row crops, established orchards |
| Foliar Spray | 80-90% | 3-7 days | Short (2-4 weeks) | High | Low | Correcting active deficiency |
| Fertigation | 70-80% | 1-2 weeks | Short (4-8 weeks) | Low | Moderate | Irrigation-equipped systems |
| Seed Treatment | 20-30% | Immediate upon germination | Short | Very Low | Low | Ensuring early establishment |
Boron deficiency manifests through distinctive symptoms that typically appear first in younger leaves and meristematic tissues due to the limited phloem mobility of boron in most plant species [4] [6]. Early symptoms include chlorosis (yellowing) and distortion of young leaves, which often become thickened, brittle, and wrinkled [4]. As deficiency progresses, necrosis (tissue death) develops at leaf tips and margins, potentially leading to dieback of growing points [4]. Crucially, boron deficiency severely impacts reproductive development, causing impaired flower formation, poor pollen viability, reduced fruit set, and fruit deformities [4] [6].
The diagnosis of boron status requires integrating visual symptoms with soil and plant tissue analysis. Tissue boron concentrations below 15-30 mg/kg dry weight in most dicot species typically indicate deficiency, while optimal ranges generally fall between 30-100 mg/kg [2]. Soil hot-water extractable boron levels below 0.5 mg/kg often indicate deficiency, while levels above 1.0-1.5 mg/kg are generally sufficient for most crops [2]. It is essential to recognize that the narrow optimal range for boron means the difference between deficiency and toxicity can be as little as 2-3 mg/kg in tissue analysis for sensitive species, necessitating precise analytical methods and careful interpretation.
Correction of established boron deficiency requires rapid intervention, typically through foliar applications that can alleviate symptoms within days to weeks. For acute deficiency, multiple foliar applications of soluble boron sources (e.g., 0.1-0.2% boric acid or Solubor solutions) at 7-14 day intervals are recommended [4]. Simultaneously, long-term correction should address soil boron levels through appropriate soil applications based on comprehensive soil analysis. For severely deficient soils, application rates of 1-3 kg B/ha as borax or boric acid incorporated into the root zone provide effective correction [2].
An integrated management approach should include attention to soil pH modification in alkaline soils, as boron availability decreases significantly above pH 7.0. Additionally, improving soil organic matter through organic amendments enhances boron availability and retention [4]. In boron-deficient regions, crop rotation strategies should include less boron-sensitive species periodically, while irrigation management is crucial as both drought and excessive rainfall can exacerbate boron availability issues. Regular monitoring programs incorporating soil and tissue analysis provide the foundation for effective long-term boron management.
Table 3: Boron Deficiency Symptoms and Correction Strategies by Plant Organ
| Plant Organ | Deficiency Symptoms | Diagnostic Confirmation Methods | Immediate Correction Actions | Long-term Management |
|---|---|---|---|---|
| Leaves | Chlorosis of young leaves, thickened and brittle texture, tip and margin necrosis | Tissue analysis (<20 ppm B in young leaves), soil testing (<0.5 ppm hot-water extractable B) | Foliar spray: 0.1-0.3% boric acid, repeat in 7-14 days | Soil application: 1-2 kg B/ha as borax, organic matter incorporation |
| Stems | Stunted growth, reduced stem elongation, bushy appearance, cracking or swelling | Visual assessment of apical dominance loss, internode length measurement | Same as above, ensure complete coverage | Balanced fertilization (avoid Ca/B imbalance), pH adjustment |
| Roots | Poor development, reduced root hair formation, limited exploration of soil volume | Root architecture analysis, comparison with healthy plants | Soil drench with 0.05% boric acid solution around root zone | Subsoil boron application in perennial crops, mycorrhizal inoculation |
| Flowers | Impaired formation, poor pollen viability, reduced fruit set | Flower and pollen viability testing, flower B concentration analysis | Foliar application at bud initiation and early bloom stages | Pre-bloom soil application, maintain adequate B during reproductive phase |
| Fruits | Deformities, cracking, internal disorders (corking, hollow heart), discolored areas | Fruit quality assessment, B concentration in fruiting tissues | Post-bloom foliar application during early fruit development | Seasonal B application program timed to critical growth stages |
Principle: This protocol determines hot-water extractable boron in soil, which correlates with plant-available boron. The method relies on boron complexation with azomethine-H and spectrophotometric detection.
Materials and Reagents:
Procedure:
Calculation: Soil B (mg/kg) = (C × V × D) / W Where: C = B concentration from standard curve (mg/L), V = extract volume (mL), D = dilution factor, W = soil weight (g)
Quality Control: Include certified reference materials with known boron content, method blanks, and duplicates in each batch. Accept recovery of 90-110% for reference materials and relative percent difference <15% for duplicates.
Principle: Plant tissue is dry-ashed at 500°C, boron is dissolved in dilute HCl, and determined spectrophotometrically after complexation with azomethine-H.
Materials and Reagents:
Procedure:
Calculation: Tissue B (mg/kg) = (C × V × D) / W Where: C = B concentration from standard curve (mg/L), V = final volume (mL), D = dilution factor, W = tissue weight (g)
Interpretation: Critical levels vary by species and plant part sampled, but generally: <15-20 mg/kg indicates deficiency, 20-100 mg/kg is adequate, and >100-200 mg/kg may indicate toxicity depending on species.
Plants have evolved sophisticated transporter systems for boron uptake and distribution, primarily involving two transporter families: Nodulin 26-like Intrinsic Proteins (NIPs) and BOR exporters [3]. NIPs, particularly NIP5;1, function as boron influx channels that facilitate boric acid uptake across plasma membranes [3]. These channels exhibit polar localization on the outward-facing membranes of root cells, enabling efficient boron entry from the soil solution [3]. Meanwhile, BOR proteins, especially BOR1 and BOR2, function as boron exporters that mediate boron efflux from cells [3]. These exporters display complementary polarity to NIPs, localizing to inward-facing membranes to facilitate boron movement toward the stele and subsequent xylem loading [3].
The coordinated action of these transporter systems enables directed boron movement from the soil solution through the root tissues and into the xylem for distribution to shoot tissues. This polar transport system is remarkably efficient, allowing plants to accumulate boron against significant concentration gradients—reaching tissue concentrations up to 1000-fold higher than soil solution levels in boron-limited environments [3]. The system's efficiency explains why some species can maintain adequate growth even in low-boron soils, while others with less efficient transport systems exhibit deficiency symptoms under identical conditions.
Boron transport systems feature rapid regulatory mechanisms that maintain boron homeostasis despite fluctuating environmental availability. Both NIP and BOR transporters undergo boron-dependent regulation at multiple levels [3]. Under high boron conditions, NIP5;1 expression is downregulated through mRNA degradation with a remarkably short half-life of 10-15 minutes [3]. Simultaneously, BOR1 proteins undergo endocytic degradation within 30-120 minutes of high boron exposure [3]. This rapid regulation prevents boron overaccumulation and toxicity while optimizing uptake efficiency under deficiency conditions.
The signaling pathways triggering these regulatory responses remain partially characterized but appear to involve boron-sensing mechanisms that directly or indirectly detect cytosolic boron concentrations. Mathematical modeling reveals that this swift regulation prevents oscillatory behavior in boron transport that would otherwise cause periodic toxicity in individual cells and reduce overall translocation efficiency [3]. This sophisticated regulatory system allows plants to maintain boron homeostasis across varying soil concentrations while avoiding the metabolic costs associated with slower transcriptional regulation.
Figure 1: Molecular Mechanisms of Boron Transport and Homeostasis in Plants. The diagram illustrates the coordinated roles of NIP influx channels and BOR efflux transporters in boron uptake and distribution, along with the rapid regulatory mechanisms that maintain boron homeostasis under varying soil conditions.
Boron management represents a critical component of modern agricultural systems, with applications requiring precise understanding of both soil chemistry and plant physiology. The dual nature of boron as both essential micronutrient and potential toxin necessitates careful monitoring and management approaches tailored to specific crop requirements and growing conditions. Future research directions should focus on enhancing boron use efficiency through genetic improvements, refined application technologies, and integrated nutrient management approaches. The development of boron-efficient cultivars through conventional breeding or biotechnological approaches offers promising avenues for reducing boron fertilizer requirements while maintaining optimal productivity.
Emerging technologies such as precision agriculture applications, including sensor-based monitoring and variable rate application systems, hold significant potential for optimizing boron management across diverse agricultural landscapes. Additionally, enhanced understanding of boron interactions with other nutrients and environmental factors will contribute to more resilient agricultural systems. As climate change alters precipitation patterns and soil moisture dynamics, boron management strategies must adapt to these changing conditions to ensure sustainable crop production. The integration of traditional agronomic practices with advanced molecular understanding provides a robust foundation for addressing these challenges in coming decades.
In water, boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻) exist in a pH-dependent equilibrium. This system resists changes in pH, particularly against pH increases [1].
Total Alkalinity (TA) is the cumulative capacity of solution to neutralize acid. In systems containing borates, they must be included in the calculation [3].
The following diagram illustrates the logical workflow for determining which alkalinity calculation to use.
The contribution of borate to total alkalinity is not constant; it varies with pH. The table below summarizes the mole fraction of borate that exists in the active, acid-neutralizing form (B(OH)₄⁻) across a pH range.
Table 1: Borate Speciation and Alkalinity Contribution vs. pH
| pH | Mole Fraction of B(OH)₄⁻ (χ) | Approx. Contribution to TA (as ppm CaCO₃ per 50 ppm Boron)* |
|---|---|---|
| 7.0 | ~0.06 | 3.0 |
| 8.0 | ~0.39 | 19.5 |
| 8.4 | ~0.61 | 30.5 |
| 9.0 | ~0.86 | 43.0 |
| 9.2 (pKa) | 0.50 | 25.0 |
*Calculation assumes: Borate Alkalinity (ppm CaCO₃) = [Borates as Boron (ppm)] × (χ) × (MW_CaCO₃ / MW_B) ≈ [B] × χ × 4.78 [1].
This protocol outlines the titration method for measuring total alkalinity in a borate-buffered system.
1. Objective: To determine the total alkalinity of a water sample containing borates.
2. Materials and Equipment:
3. Procedure:
4. Data Analysis:
Total Alkalinity (eq/L) = (V_acid × N_acid) / V_sample
where:V_acid = volume of acid used to reach the endpoint (L)N_acid = normality of the acid (eq/L)V_sample = volume of the sample (L)
Convert to desired units (e.g., ppm CaCO₃).The workflow for this titration and data interpretation process is detailed below.
Dihydrogen Borate
Dihydrogen borate (often represented as [OB(OH)₂]⁻ or BH₂O₃⁻) is an anionic boron species. Research indicates it is not typically stable in aqueous solution but can be stabilized within specific solid-state structures, such as hydrogen-bonded host lattices in crystalline inclusion compounds [1] [2]. In one documented case, it acts as a component in layered rare-earth materials, sitting within a structure separated by potassium cations [1].
Continuum Solvation Models Continuum solvation models are computational methods in chemistry that treat the solvent as a continuous medium rather than individual molecules, significantly reducing computational cost [3]. These models are crucial for estimating solvation free energies and studying processes like molecular folding and chemical reactions in solution.
The main types of models include:
The following table summarizes the key characteristics of these models for comparison.
| Model | Key Description | Common Variants/Combinations | Key Considerations |
|---|---|---|---|
| Poisson-Boltzmann (PB) [3] | Solves the Poisson-Boltzmann equation for electrostatic interactions in an ionic medium. | - | Theoretically rigorous but computationally expensive. |
| Generalized Born (GB) [3] | Approximates the PB solution; models the solute as a set of interacting spheres. | GBSA (GB + Surface Area term for non-polar interactions) [3] | Faster than PB; widely used in molecular mechanics (e.g., MM/GBSA). |
| Polarizable Continuum Model (PCM) [4] | A quantum mechanical method using a molecular cavity; calculates solvation energy as sum of terms. | IEF-PCM (Integral Equation Formalism), D-PCM (Dielectric), C-PCM (Conductor-like) [4] | Common in ab initio calculations (e.g., Gaussian, GAMESS). Solvent is defined by its dielectric constant. |
Since a direct protocol is not available, here is a logical workflow you can follow to model a system containing the dihydrogen borate anion using continuum solvation. The diagram below outlines this general approach.
System Preparation and Geometry Optimization
[OB(OH)₂]⁻. You may use crystallographic data from studies like those of K₃Ln[OB(OH)₂]₂[HOPO₃]₂ as a starting point for bond lengths and angles [1].Solvation Energy Calculation
Property Analysis and Validation
When using continuum models for this specific anion, be aware of their inherent limitations [3]:
Dihydrogen borate fusion represents a fundamental sample preparation technique in analytical chemistry, enabling the complete dissolution of refractory materials for precise elemental analysis via inductively coupled plasma optical emission spectroscopy (ICP-OES). This method is particularly valuable for analyzing complex matrices where complete sample digestion is challenging through conventional acid digestion approaches. The borate fusion technique employs alkali borate fluxes to create high-temperature reactions that transform solid samples into homogeneous glass beads or solutions, ensuring all analytes are brought into solution for accurate quantification. The methodology is especially crucial for materials that form stable oxides or silicates resistant to acid attack, making it indispensable in petroleum, metallurgical, environmental, and materials science applications.
The fundamental principle underlying borate fusion involves the reaction between borate salts and sample matrices at elevated temperatures (typically 900-1100°C), resulting in the formation of borate glasses that can be subsequently dissolved in acid media. This approach offers significant advantages over conventional digestion methods, including complete sample dissolution, minimized analyte loss, and effective handling of volatile elements. Recent advancements have focused on optimizing flux compositions, such as lithium metaborate with lithium bromide additives, to address specific analytical challenges including silicon retention and improved solubility of contaminant elements. These developments have established borate fusion as a robust sample preparation methodology that meets the stringent requirements of international standard methods such as ASTM D5184 and IP methods for various industrial applications.
Borate fusion operates on the principle of high-temperature flux reaction where borate salts react with sample matrices to form homogeneous melts that upon cooling can be dissolved in dilute acid solutions. At the molecular level, the fusion process involves the breakdown of sample crystalline structures and their incorporation into a borate glass network. When lithium metaborate (LiBO₂) is used as the flux, it decomposes to lithium oxide and boric oxide (B₂O₃) at fusion temperatures, with boric oxide acting as a powerful fluxing agent that reacts with various oxide components in the sample. The resulting melt, when quenched in acid, forms soluble borate complexes that maintain analytes in solution without precipitation.
The selection of specific borate flux compositions is critical to analytical success. Traditional lithium tetraborate blended with lithium fluoride (LiT/LiF 90/10) fluxes has been effectively replaced in many applications by lithium metaborate with 1.5% lithium bromide (LiM/1.5% LiBr) due to superior performance characteristics [1]. This modified flux eliminates the loss of silicon caused by fluoride reactions while significantly enhancing the solubility of various analyte elements. The bromide component facilitates improved melt fluidity and release properties from platinum alloy crucibles. The fundamental chemical reactions involve the formation of metaborate salts during fusion:
Where MO represents a metal oxide from the sample matrix. These metaborate compounds are subsequently hydrolyzed in acid solution to form soluble metal ions and boric acid, ensuring complete transfer of analytes to the solution phase for ICP-OES analysis.
Borate fusion sample preparation offers several distinct advantages that make it particularly suitable for atomic emission spectroscopy techniques. First, it provides complete matrix decomposition, ensuring that all analyte elements are quantitatively transferred to the solution phase, thereby eliminating solid inclusions that could cause spectral interferences or inaccurate calibration. Second, the methodology enables effective matrix matching between samples and calibration standards, a critical factor for achieving accurate results in ICP-OES analysis where matrix effects can significantly influence analyte emission intensities [1].
The high salt content resulting from borate fusion necessitates careful consideration of ICP-OES operating parameters to prevent nebulizer clogging and matrix-induced signal suppression or enhancement. The presence of significant lithium concentrations from the flux can cause easily ionizable element (EIE) effects, altering plasma conditions and subsequently affecting analyte emission intensities [1]. This challenge is effectively addressed through matrix-matched calibration standards and appropriate use of internal standards to compensate for signal variations. Additionally, the high dissolved solids content typically requires sample dilution or specialized sample introduction systems to maintain optimal ICP-OES performance, though this is counterbalanced by the exceptional homogeneity and stability of the resulting solutions.
Weighing: Accurately weigh approximately 100-500 mg of homogeneous sample into a Pt/Au crucible using an analytical balance. Record the exact mass to 0.1 mg precision.
Combustion of organics: For fuel oil or other organic-rich samples, carefully burn combustible material using a Bunsen burner with a blue flame until carbonaceous residue remains. Perform this step in a fume hood to ensure proper ventilation.
Ashing: Transfer the crucible with carbon residue to a muffle furnace and ignite overnight at 550°C to remove all carbonaceous material. The resulting ash should be white or gray, indicating complete combustion.
Flux addition: Add 0.4 g of LiM/1.5% LiBr flux to the crucible containing the ashed sample and mix thoroughly using a platinum stir rod to ensure homogeneous distribution [1].
Fusion program: Transfer the crucible to the automated fusion instrument and initiate the predefined fusion program. The LeNeo instrument provides homogeneous heating through preset fusion programs, superior insulation properties, and a resistance-based electrical system, ensuring repeatable and reproducible fusion conditions [1].
Fusion cycle: The fusion process typically completes within 15 minutes, including dissolution time. During this cycle, the instrument heats the sample-flux mixture to approximately 1050°C, forming a homogeneous molten bead [1].
Acid preparation: Pour 80 mL of 10% hydrochloric acid (HCl) solution into a clean PTFE or polypropylene beaker.
Melt dissolution: The fusion instrument automatically pours the molten bead into the acid solution. The dissolution occurs rapidly with mild exothermic reaction.
Agitation: Place the beaker on a magnetic stirrer and agitate for 5-10 minutes to ensure complete dissolution of the melt. The solution should appear clear without any visible particulates.
Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to volume with 10% HCl. Mix thoroughly by inverting the flask multiple times.
Optional dilution: For samples with high analyte concentrations or to mitigate matrix effects, prepare a secondary dilution factor appropriate for the expected concentration range.
The ICP-OES analysis should be performed using optimized instrument parameters to handle the high dissolved solids content resulting from the borate fusion preparation. The conditions outlined in Table 1 have been demonstrated to provide excellent performance for borate-fused samples [1].
Table 1: ICP-OES Operating Parameters
| Parameter | Specification | Notes |
|---|---|---|
| RF Power | 1500 W | Provides robust plasma for high matrix samples |
| Nebulizer | GemTip Cross-Flow | Resistant to high dissolved solids |
| Spray Chamber | Scott-type (double-pass) | Improves aerosol stability |
| Injector | Alumina, 2.0 mm i.d. | Standard for robust analysis |
| Plasma Argon Flow | 16 L/min | Optimal excitation conditions |
| Nebulizer Flow | 0.8 L/min | Balanced sensitivity and stability |
| Auxiliary Flow | 0.4 L/min | Plasma stabilization |
| Sample Flow Rate | 1.0 mL/min | Consistent sample introduction |
| Viewing Mode | Dual (Axial/Radial) | Element-specific optimization |
| Integration Time | 1-10 s per wavelength | Dependent on concentration |
Elemental wavelength selection must consider potential spectral interferences from the borate matrix and other sample components. The wavelengths specified in Table 2 have been validated for borate matrix samples and provide optimal compromise between sensitivity and freedom from interferences [1].
Table 2: Analytical Wavelengths and Measurement Ranges
| Element | Wavelength (nm) | Viewing Mode | Concentration Range (mg/kg) | MDL (mg/kg) |
|---|---|---|---|---|
| Aluminum | 396.153 | Axial | 5-150 | 0.01 |
| Calcium | 396.847 | Radial | 3-100 | 0.3 |
| Iron | 259.939 | Radial | 2-100 | 0.03 |
| Sodium | 589.592 | Radial | 1-100 | 0.3 |
| Nickel | 227.022 | Axial | 1-100 | 0.02 |
| Phosphorus | 177.434 | Axial | 1-60 | 0.2 |
| Silicon | 251.611 | Radial | 10-250 | 0.2 |
| Vanadium | 270.093 | Axial | 1-400 | 0.04 |
| Zinc | 202.548 | Axial | 1-70 | 0.02 |
Method detection limits (MDLs) were determined based on 10 repeated measurements of diluted sample solutions, with the standard deviation multiplied by 3 [1]. The concentration ranges can be extended through appropriate dilution factors while maintaining linear calibration curves.
Matrix-matched standards: Prepare calibration standards in the same LiM/1.5% LiBr matrix as samples to compensate for matrix effects [1].
Internal standardization: Use yttrium (Y 224.306 nm or 371.030 nm) as internal standard to correct for instrumental drift and matrix-induced signal variations [2].
Calibration curve: Employ at least 5 calibration points including blank, with correlation coefficients ≥0.999 for all analytes.
Quality control samples: Include continuing calibration verification standards every 10-15 samples to monitor calibration stability.
Comprehensive method validation demonstrates that the dihydrogen borate fusion sample preparation provides excellent accuracy and recovery for a wide range of analytes in fuel oil and similar matrices. Accuracy was determined using round robin proficiency testing materials with mean values from multiple laboratories establishing reference values [1].
Table 3: Accuracy Assessment for Fuel Oil Samples (%)
| Element | F61409 | F61501 | F61505 | F61509 |
|---|---|---|---|---|
| Aluminum | 99 | 91 | 89 | 89 |
| Silicon | 97 | 97 | 98 | 97 |
Spike recovery studies were performed on four different fuel oil matrices with five replicates for each spiked sample, demonstrating consistent and quantitative recovery across diverse sample types [1].
Table 4: Spike Recovery Data for Fuel Oil Samples (%)
| Element | F61409 | F61501 | F61505 | F61509 |
|---|---|---|---|---|
| Aluminum | 107 | 93 | 98 | 101 |
| Calcium | 97 | 95 | 100 | 100 |
| Iron | 93 | 93 | 94 | 95 |
| Sodium | 98 | 93 | 101 | 106 |
| Nickel | 95 | 101 | 97 | 101 |
| Phosphorus | 103 | 97 | 98 | 97 |
| Silicon | 99 | 99 | 96 | 105 |
| Vanadium | 99 | 95 | 106 | 98 |
| Zinc | 102 | 104 | 105 | 100 |
Method precision was evaluated through 10 duplicate sample preparations analyzed on different days. The experimental repeatability (SD10) was calculated as the standard deviation multiplied by 2.77, representing the 95% confidence limit for duplicate measurements [1]. Table 5 demonstrates that method precision meets or exceeds requirements specified in standard methods ASTM D5184, IP 377, and IP 501.
Table 5: Method Precision Data (mg/kg)
| Element | Mean | SD10 | SDstd |
|---|---|---|---|
| Aluminum | 3.2 | 0.6 | 0.2 |
| Calcium | 9.9 | 0.8 | 1.7 |
| Iron | 28 | 2 | 4 |
| Sodium | 19 | 2 | 3 |
| Nickel | 51 | 3 | 7 |
| Phosphorus | 3.8 | 0.4 | 1.2 |
| Silicon | 6.3 | 0.4 | 0.4 |
| Vanadium | 219 | 8 | 17 |
| Zinc | 4.7 | 0.2 | 1.0 |
The dihydrogen borate fusion method has been successfully applied to the analysis of contaminant elements in fuel oils, a critical application for preventing corrosion in boilers and engines [1]. Fluid catalytic cracking (FCC) processes introduce contaminants including calcium, sodium, silicon, vanadium, iron, and nickel into fuel oils, which become adhesive at elevated temperatures and corrode reheater tube surfaces, combustion chambers, and other components. Quantitative monitoring of these elements at concentrations as low as 1-10 mg/kg enables preventive maintenance and reduces operational costs associated with equipment failure. The method achieves complete dissolution of refractory silicon compounds that often present analytical challenges in conventional acid digestions.
Borate fusion has been adapted for challenging metallurgical applications including the analysis of tungsten in high-speed steel containing up to 19% tungsten [2]. Conventional acid digestion methods often result in tungsten precipitation, leading to inaccurate quantification. The borate fusion approach prevents tungsten hydrolysis through complex formation, enabling precise ICP-AES determination. In this application, steel samples are decomposed with hydrofluoric and nitric acids followed by fusion with lithium tetraborate, with the resulting vitrified borate dissolved in nitric acid containing tartaric acid to maintain tungsten in solution. This approach completes sample preparation in approximately 90 minutes compared to several hours required for conventional fuming methods with sulfuric and phosphoric acids.
The principles of borate fusion find applications in advanced material characterization beyond traditional elemental analysis. Recent research has demonstrated the synthesis of layered rare-earth dihydrogen borate monohydrogen phosphates through hydrothermal methods [3]. These materials, with general formula K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (where Ln = Yb, Lu), exhibit unique crystalline structures consisting of Glaserite-type slabs interlinked with phosphate tetrahedra and separated by dihydrogen borate layers. While these specialized compounds represent functional materials rather than analytical standards, they illustrate the structural diversity and chemical versatility of borate-based systems that can inform further development of borate fusion methodologies.
Figure 1: Complete Workflow for Dihydrogen Borate Fusion Sample Preparation
| Issue | Potential Causes | Solutions |
|---|---|---|
| Incomplete fusion | Insufficient flux, low temperature, short fusion time | Increase flux:sample ratio (4:1 minimum), verify furnace temperature calibration, extend fusion time |
| Silicon loss | Fluoride in flux reacting with silicon | Use LiM/1.5% LiBr instead of LiT/LiF fluxes to prevent silicon volatilization [1] |
| High blanks | Contaminated reagents or crucibles | Use high-purity reagents, properly clean crucibles, include procedure blanks |
| Poor reproducibility | Inconsistent weighing, inhomogeneous mixing | Standardize weighing procedure, ensure thorough sample-flux mixing before fusion |
| Nebulizer clogging | High dissolved solids content | Dilute samples 1:5-1:10, use high-solids nebulizer, increase nebulizer flow rate |
| EIE effects | High lithium matrix suppressing/enhancing signals | Use matrix-matched calibration standards, employ internal standardization [1] |
| Precipitation in solution | Insufficient acid concentration, high silica | Increase HCl concentration to 10%, ensure complete fusion, add tartaric acid for tungsten [2] |
The dihydrogen borate fusion sample preparation method represents a robust, reliable approach for elemental analysis of challenging matrices by ICP-OES. The methodology provides complete sample dissolution, superior accuracy, and excellent precision for a wide range of elements at trace and major concentration levels. The automated fusion process using specialized instrumentation such as the Claisse LeNeo system ensures reproducible conditions that minimize analyst-to-analyst variability while reducing sample preparation time to approximately 15 minutes per sample [1].
Critical to method success is the selection of appropriate flux composition, with lithium metaborate containing 1.5% lithium bromide demonstrating distinct advantages over traditional tetraborate fluxes for elements such as silicon. The comprehensive validation data presented in this protocol confirms that the method meets rigorous standard method requirements while providing practical solutions to common analytical challenges including volatile element retention and matrix effects. When implemented with appropriate quality control measures and instrumental parameters, dihydrogen borate fusion establishes a foundation for high-quality elemental analysis across diverse industrial and research applications.
Dihydrogen borate (often represented as H₂BO₃⁻ or BO(OH)₂⁻) is an oxyanion of boron that can cause significant interference in analytical techniques by forming complexes with analytes or directly adsorbing onto measurement surfaces [1] [2].
The table below summarizes the key interference mechanisms identified in the literature:
| Analytical Technique | Interference Mechanism | Observed Effect |
|---|---|---|
| Surface-Enhanced Raman Spectroscopy (SERS) [3] | Competition with amine analytes (e.g., lysine, propylamine) for adsorption sites on silver colloids; facilitated by a basified colloid and silver oxide formation. | Borate bands appear in SER spectra, which can obscure analyte signals. In some cases (e.g., lysine at pH ≥ 8), borate can virtually exclude the analyte from the surface. |
| DPPH Radical Scavenging Assay [4] | Formation of a complex with gallic acid and other polyphenols under the assay's alkaline conditions (pH ~9.5). | Remarkable reduction in the measured DPPH inhibition, leading to significant underestimation of antioxidant activity. |
| Co-precipitation Processes [5] | Incorporation into solid phases like hydroxyapatite (HAp), affecting crystallization. | Inhibits the crystallization of HAp, leading to the formation of amorphous byproducts like CaB₂O₄ and dramatic changes in particle morphology. |
Here are solutions to common problems based on the interference mechanisms.
Frequently Asked Questions
1. How can I prevent borate interference in antioxidant assays like the DPPH assay?
2. My SERS spectra for basic analytes show unexpected borate peaks. How can I mitigate this?
3. What is the general principle for removing borate from solution?
Based on the research, here is a detailed methodology for removing borate via precipitation with calcium hydroxide [7].
Objective: To efficiently remove borate from an aqueous solution by precipitating it as an insoluble calcium borate salt.
Materials:
Workflow: The following diagram outlines the key steps of the borate removal protocol.
Procedure:
The most effective way to manage interference is to prevent it. Where possible, use alternative buffers that do not contain borate, especially when working with polyphenols or on surfaces where adsorption is critical.
In electroplating, particularly in nickel plating baths (e.g., Watts nickel and sulfamate nickel), boric acid acts as a crucial buffering agent [1]. Its primary function is to stabilize the pH at the cathode surface, preventing the formation of undesirable nickel hydroxide particulates that can lead to rough and brittle deposits [1].
Maintaining boric acid within its optimal concentration range (typically 30-45 g/L for nickel sulfamate baths [1]) is critical for bath performance. The table below summarizes common monitoring methods:
| Method | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [2] | Separates and quantifies individual bath components. | High accuracy and precision; can detect degradation products and multiple additives simultaneously. | Requires specialized equipment and expertise. |
| Traditional Titration | Chemical reaction with a titrant to determine concentration. | Widely established; can be cost-effective. | May lack specificity in complex mixtures; can be time-consuming. |
Here are answers to common questions and issues regarding boric acid concentration control.
FAQ 1: Why is the boric acid concentration in my bath consistently low, and how do I replenish it?
FAQ 2: My analysis shows variable boric acid levels, but I am regularly replenishing. What could be wrong?
FAQ 3: How can I recover boric acid from rinsewater to improve process circularity?
For researchers implementing a new replenishment control strategy, the following workflow outlines the key steps.
Step-by-Step Procedure:
The following table summarizes the performance of different borate-containing coatings from recent studies, which can serve as a benchmark for your own experiments.
| Coating System | Substrate | Key Borate Compound | Reported Performance/Corrosion Inhibition Efficiency | Optimal Conditions / Notes |
|---|---|---|---|---|
| Zinc-Nickel Alloy [1] | Stainless Steel | Borate electrolyte (additive) | Improved corrosion potential vs. pure Zn or Ni coatings [1] | Alkaline bath (pH 9.3-9.5); Pulse potential deposition for smaller grains & uniform coating [1] |
| Polysulphanilic Acid/Borate Glass Composite [2] | Mild Steel | Borate glass (0% CuO variant) | 94.6% efficiency in 1.0 M HCl [2] | Composite formed via H-bonding/electrostatic interaction; Acts as a physical barrier [2] |
| Boric Acid in Electrolyte [3] | Lead-Acid Battery Grid | Boric Acid (H₃BO₃) | ~23% reduction in oxide charge; Slowed corrosion growth [3] | 0.50 wt% concentration; Performance depends on addition method (before/after formation) [3] |
| Calcium Borate Synergistic Mix [4] | Metal (Coating formulation) | Calcium Borate | Synergistic effect when combined with an organic zinc salt [4] | Patented as a corrosion inhibitor pigment in coating formulations [4] |
This protocol is adapted from research on fabricating polymer/borate glass composite coatings for mild steel [2]. You can use this as a baseline for your experiments.
Objective: To fabricate a polysulphanilic acid/borate glass composite coating and evaluate its corrosion resistance. Substrate Preparation: Clean and polish mild steel coupons. Use a standard sequence of grinding with SiC paper, degreasing with an organic solvent, rinsing with distilled water, and drying [2]. Borate Glass Fabrication: Melt a batch of B₂O₃ (50%), CaO (20%), and Li₂O (30%) at 1250°C for 60 minutes. Pour the melt into a preheated stainless steel mold and anneal at 350°C for 1 hour, then cool slowly to room temperature [2]. Composite Synthesis (Grafting):
Here are some potential issues and their evidence-based solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Coating Adhesion | Incorrect substrate surface preparation; contamination. | Ensure rigorous substrate cleaning and polishing. For aluminum, a hydrophilic coating with zinc borate and phosphoric acid has been shown to improve adhesion and corrosion resistance [5]. |
| Low Corrosion Inhibition Efficiency | Non-optimal borate concentration; inappropriate coating matrix. | Fine-tune the borate concentration. Research shows that the performance of boric acid in lead-acid batteries was optimal at 0.50 wt% [3]. Explore synergistic combinations, like calcium borate with organic inhibitors [4]. |
| Non-uniform or Defective Coating Morphology | Agglomeration of particles; unsuitable deposition parameters. | For electrodeposited alloys, use the pulse potential method instead of direct current. This has been proven to result in smaller grain sizes and more uniform coatings [1]. Ensure proper dispersion of borate particles in the coating matrix. |
| Corrosion Acceleration or Pitting | Aggressive environment; breakdown of the protective layer. | Be aware that the corrosion behavior is highly dependent on the environment. In concentrated boric acid solutions at high temperatures, low-alloy and stainless steels with less than 15% chromium can experience increased corrosion rates and pitting [6] [7]. Select a coating system suited for your specific corrosive environment. |
The following diagram outlines the key stages of developing and evaluating a borate-based coating, integrating the protocol and troubleshooting points above.
To understand boron toxicity, it's helpful to first understand how plants manage boron uptake and transport. The following diagram illustrates the key pathways and proteins involved in boron homeostasis in plant roots.
Figure 1: Boron transport pathways in plant root cells. Under low boron conditions, channels (NIP5;1) facilitate uptake, and exporters (BOR1) load boron into the stele for distribution. In high boron, these proteins are downregulated [1].
The following table summarizes key quantitative findings from toxicity studies on boron compounds in various models.
| Organism/System | Key Experimental Findings | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Citation |
|---|---|---|---|---|
| Rats (Reproductive) | Oral boric acid exposure led to testicular toxicity, inhibited spermiation, reduced sperm counts. | 17.5 mg B/kg bw/day | >17.5 mg B/kg bw/day | [3] [4] |
| Rats (Developmental) | Oral dosing of pregnant females caused fetal skeletal effects. | 9.6 mg B/kg bw/day | >9.6 mg B/kg bw/day | [3] [4] |
| Plants (General) | Boron toxicity causes chlorosis, necrosis, reduced root & shoot growth. Optimal range is narrow (e.g., wheat: 10-100 µg/g tissue). | Varies by species/genotype | Varies by species/genotype | [2] |
| Yeast/Plant Models | Mutations in borate exporters (AtBOR1 - D311A, S466R, A500R) cause a complete loss of borate efflux activity. | N/A | N/A | [5] |
This protocol is adapted from research that characterized the function of borate transporters using a yeast complementation assay [5].
Objective: To functionally assess the impact of a compound or genetic mutation on the activity of a borate exporter (e.g., BOR1) in a yeast model system.
Workflow Overview:
Figure 2: Key steps for conducting a yeast-based borate efflux assay to test transporter function.
Methodology Details:
Generation of Constructs:
Yeast Transformation and Culture:
Boron Efflux Assay:
Data Analysis:
Q1: What are the primary indicators of boron toxicity in plants? A1: Visible symptoms include chlorosis (yellowing) and necrosis (death) of leaf tips and margins, reduced root cell division, and overall stunting of root and shoot growth. These occur because boron has an extremely narrow range between deficiency and toxicity [2] [1].
Q2: How can I mitigate boron toxicity in my agricultural experiments? A2: Strategies include:
Q3: Is there a known mechanism for boron toxicity in mammalian systems? A3: Yes, in repeated-dose animal studies, the testes are a primary target organ. Toxicity is characterized by inhibited spermiation (the release of mature sperm) at lower doses, progressing to testicular atrophy and reduced sperm counts at higher doses [3] [4].
Q4: Are borates considered endocrine disruptors? A4: Based on animal studies, borates are not typically classified as classic endocrine disruptors. While high doses cause testicular toxicity and can alter follicle-stimulating hormone (FSH) and testosterone levels, these hormonal changes are considered secondary effects of the testicular damage, not a primary disruption of the endocrine system [3].
Q5: What is the critical safety takeaway for handling boron compounds in the lab? A5: Boron compounds are safe when properly handled. They have low acute toxicity but can cause reproductive and developmental effects at high doses. Always refer to the Safety Data Sheet (SDS) and follow standard industrial hygiene practices, such as minimizing dust inhalation and skin contact [6].
| Issue | Possible Cause | Solution |
|---|---|---|
| Unexpected high boron toxicity in tolerant plant line. | Efflux transporter (e.g., BOR4) not functional or mislocalized. | Verify gene expression and protein localization (e.g., via microscopy). Check for loss-of-function mutations in the transporter [5]. |
| Inconsistent intracellular boron measurements in yeast assay. | Incomplete washing of cells, leading to extracellular boron contamination; or cell lysis inefficiency. | Optimize washing protocol (e.g., number of cycles, solution). Validate complete cell lysis method [5]. |
| No observable phenotype in plant mutant under boron stress. | Redundancy with other boron transporter genes; or growth conditions not stressing the system enough. | Create higher-order mutants knocking out multiple BOR genes. Confirm the boron concentration in your growth medium is at a stress-inducing level [2] [1]. |
The table below summarizes frequent challenges and their solutions when working with borate buffers.
| Issue | Common Causes | Recommended Solutions |
|---|---|---|
| pH Drift/Instability | Incorrect preparation method [1], contaminated or depleted electrode [2], low buffering capacity of sample [2] | Prepare buffer at final working concentration, not from diluted stock [1]. Inspect, clean, or replace pH electrode [2]. |
| Poor Reproducibility | Ambiguous recipe description (e.g., "borate" vs. "sodium tetraborate") [1], incorrect pH adjustment procedure [1] | Specify exact salt forms (e.g., boric acid, sodium tetraborate). Document pH adjustment procedure in detail [1]. |
| Abnormal Current/Peak Shape | Wrong buffer counter-ion [1], high ionic strength generating excess current [1] | Match counter-ion to analyte (e.g., Triethanolamine for basic drugs). Optimize buffer strength to keep current <100 μA [1]. |
This is a standard recipe adapted from a common laboratory resource [3].
Materials:
Procedure:
Follow this diagnostic workflow to identify the source of pH instability. The process is based on standard sensor troubleshooting practices [2].
The table below summarizes the primary techniques available for boron determination to help you select the appropriate method. Each has distinct advantages and limitations that can influence measurement error [1] [2].
| Method | Typical Sample Volume | Key Sources of Error | Best for |
|---|---|---|---|
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [2] | 5 mL [1] | Memory effects, matrix effects (ion suppression from high dissolved solids), sample contamination [2] | High-sensitivity applications; detection limit ~0.01 mg/L [1] [2] |
| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) [2] | Information Missing | Matrix effects (overlapping emission spectra, e.g., from high iron content) [2] | Routine analysis over a wide concentration range [2] |
| Curcumin Colorimetric Assay [1] | 300 µL (for standard curve) [1] | Pipetting errors (viscous/organic solutions), incomplete phase separation, solvent compatibility with labware [1] | Labs without access to ICP instrumentation; lower cost [1] |
| Chromotropic Acid with HPLC [3] | Information Missing | Information Missing | Extracted plant material (0.1-1 µg B) [3] |
Here are solutions to common problems that can introduce error into your boron assays.
Problem: High background or erratic readings in ICP-MS/ICP-OES.
Problem: Low color development or poor reproducibility in the Curcumin Assay.
For laboratories using the colorimetric method, here is a detailed protocol adapted from a published procedure, with emphasis on critical steps to minimize error [1].
Principle: Boron forms a red-colored complex with curcumin in an acidic medium, which is extracted into an organic solvent for spectrophotometric measurement at 550 nm [1].
Key Reagents & Equipment:
Workflow: The following diagram outlines the key steps and decision points in the curcumin assay procedure.
Calculations:
Q1: What is the role of boric acid (H(_3)BO(_3)) in electrodeposition baths for nanocrystalline coatings? While the specific mechanism of H(_3)BO(_3) is not detailed in the search results, its primary role in electroplating is well-established as a buffer to stabilize the bath's pH. Furthermore, it acts as a complexing agent for metal ions, which is critical for producing quality deposits. Several studies highlight that other organic additives in the bath significantly influence grain refinement, incorporation of secondary particles, and the final coating's properties [1] [2]. This suggests that H(_3)BO(_3) concentration must be balanced with these other components.
Q2: How does the concentration of bath components affect the final coating's morphology and properties? The research indicates that the concentration of various elements in the plating bath directly impacts the coating's structure. The table below summarizes key relationships found in the literature.
| Coating System / Bath Component | Effect of Concentration on Coating Morphology/Properties | Citation |
|---|---|---|
| Ni-Co-Fe-P / Phosphorus (P) | Increasing P content in the bath led to considerable grain size reduction in the as-deposited coating. | [1] |
| Ni-B / Organic Additives | The type and concentration of organic compounds significantly increased boron content and promoted a nanocrystalline nickel matrix. | [2] |
| Zn-Ni / Nickel (Ni) | Corrosion resistance improved with Ni content up to ~16 at-%, then decreased, correlated with grain growth above ~50 nm. | [3] |
| Ni/TiO₂ / Heat Treatment | Annealing above 200°C caused significant grain growth, changing surface morphology and reducing hardness and wear resistance. | [4] |
The following workflow outlines a systematic approach to diagnosing and resolving common problems related to coating morphology, based on general experimental practices. You can use it to guide your optimization of H(_3)BO(_3) and other parameters.
Since a direct protocol for H(_3)BO(_3) was not found, here is a detailed methodology you can adapt, based on the characterization techniques used in the cited studies.
1. Objective: Systematically determine the optimal concentration of H(_3)BO(_3) in your specific nanocrystalline coating bath to achieve a smooth, fine-grained, and defect-free morphology.
2. Experimental Design:
3. Coating Deposition:
4. Coating Characterization & Analysis: Use the following techniques to evaluate the effect of H(_3)BO(_3) concentration, as demonstrated in the research:
5. Data Correlation: Create a table to correlate H(_3)BO(_3) concentration with the characterized properties:
| H₃BO₃ Concentration (g/L) | Grain Size (nm) | Microhardness (HV) | Specific Wear Rate | Corrosion Current (I_corr) | Morphology Description |
|---|---|---|---|---|---|
| ... | ... | ... | ... | ... | ... |
This method focuses on increasing sensitivity by converting weak acids like borates into their corresponding salts.
This method, suitable for complex samples like water-based adhesives, involves a derivatization step.
The workflow for the derivatization method can be visualized as follows:
To ensure your analytical method is reliable, reproducible, and fit for its purpose, you must perform method validation. Key parameters and their typical acceptance criteria are summarized below [3].
| Validation Parameter | Typical Acceptance Criterion | Purpose & Notes |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates proportional response to analyte concentration [4] [5]. |
| Precision | RSD ≤ 1% (for repeatability) | Measures the reproducibility of the method [3]. |
| Accuracy/Recovery | 97-102% (for assay) | Ensures the method measures the true value accurately [4] [5]. |
| LOD/LOQ | LOD: S/N ~3.3, LOQ: S/N ~10 | Establishes the lowest detectable and quantifiable levels [4] [5]. |
| Specificity | Resolution Rs ≥ 2 | Confirms that the analyte peak is well-resolved from others [3]. |
Before and during your analysis, perform a System Suitability Test to verify that the entire HPLC system is performing adequately. Key parameters to check include [3]:
| Feature | Dihydrogen Borate / Boric Acid | Boronic Acids | Benzoxaboroles |
|---|---|---|---|
| Primary Structure | Simple, inorganic species. Aqueous equilibrium: B(OH)₃ + H₂O ⇌ B(OH)₄⁻ (Boric acid ⇌ Tetrahydroxyborate) [1]. | Feature an R-B(OH)₂ group, where R is an organic carbon chain [2]. | A cyclic boronate ester formed by reaction between a boronic acid and a nearby hydroxyl group [2]. |
| Coordination Chemistry & Key Reactivity | Acts as a weak Lewis acid. Forms tetrahedral B(OH)₄⁻ in water. Can form stable polyhydroxoborate complexes (e.g., B₄O₅(OH)₄²⁻) [3] [1]. | Can reversibly form covalent bonds with nucleophiles. Key reaction: R-B(OH)₂ + H₂O₂ → R-OH (Oxidative deboronation) [2] [4]. | Exhibits dual hydrophobic/hydrophilic character. The boron atom is highly electrophilic and can form reversible covalent bonds with biological nucleophiles [2] [5]. |
| Role in Drug Development | Not a direct drug candidate. Studied for its nutritional role (bone health, immune function) and as a toxicokinetic benchmark [6] [7]. | Key pharmacophore. Bortezomib (Velcade) inhibits the proteasome by forming a stable transition-state complex with catalytic threonine [2]. | Core structure in several drugs. Tavaborole (antifungal) and Crisaborole (anti-inflammatory) leverage their reactivity for activity [2]. |
| Primary Applications | - Nutrient/supplement (bone/joint health) [6]
A major experimental application of boron coordination chemistry is the development of fluorescent probes for detecting reactive oxygen species (ROS). The core protocol relies on the oxidative deboronation reaction [4].
Core Reaction Principle:
The diagram below illustrates the typical workflow for developing and applying these boronate-based probes.
Detailed Experimental Protocol for Probe Validation:
In Vitro Kinetics and Specificity:
Detection in Cellular Models:
The following table summarizes how MP2 and various DFT functionals perform in calculating key properties of dihydrogen-bonded complexes, based on data from recent studies.
| Complex Studied | Computational Methods Used | Key Properties Analyzed | Performance Summary | Source / Reference |
|---|---|---|---|---|
| B₃N₃H₆⋯HM (M = Li, Na, K) [1] | MP2/6-311++G & B3LYP/6-311++G | Interaction energy, H···H distance, IR frequencies, NMR chemical shifts | Both methods gave good agreement; MP2 yielded shorter H···H distances and higher interaction energies, indicating stronger binding. [1] | Devi et al., Chem. Papers (2019) [1] |
| Amine-Borane Complexes [2] [3] | DFT (specific functional not stated) | Binding energy, N-B distance, IR & NMR spectra, NBO charges | DFT was successfully employed to analyze how dimerization and substituents affect structure, binding energy, and NMR parameters (Δδ_H-H). [2] [3] | Yan et al., J. Mol. Model. (2016) [2] [3] |
| Five-Membered Heterocyclic Complexes ⋯HM [4] | MP2/6-311++G & Six DFT functionals (B3LYP, M06L, etc.) | H···H distance, interaction energy (ΔEC) | All methods confirmed DHB formation. MP2 and most DFT functionals showed consistent results; the M06L functional predicted the shortest H···H bonds. [4] | Esrafili et al., Monatshefte für Chemie (2020) [4] |
| Glucopyranosides of Vitamin E Model [5] | MP2 & DFT (B3LYP, others) | Relative conformational energies, NMR chemical shifts (δH, δC) | For predicting NMR parameters in flexible molecules, a specific DFT method (B3LYP/6-31+G(d,p)) showed excellent agreement with experiment. MP2 results confirmed the main DFT findings. [5] | Nazarski et al., Org. Biomol. Chem. (2016) [5] |
Here is a detailed look at the methodologies used in the studies cited above, which can serve as a guide for designing your own computations.
Protocol 1: Comprehensive DHB Analysis (from Devi et al. [1])
Protocol 2: Benchmarking DFT for DHBs (from Esrafili et al. [4])
The workflow below summarizes the typical steps involved in these computational studies.
Sodium borohydride (NaBH₄) is a well-established and widely used source of hydride ions (H⁻) in organic chemistry [1].
The table below summarizes quantitative data and a standard experimental protocol for the reduction of a ketone using sodium borohydride, as detailed in the search results [2].
Table: Sodium Borohydride Reduction of 4-tert-Butylcyclohexanone
| Property | Data / Observation |
|---|---|
| Ketone Substrate | 4-tert-butylcyclohexanone |
| Molar Equivalents (NaBH₄) | 8.56 equiv. |
| Reaction Solvent | Methanol (CH₃OH) |
| Reaction Time | 50 minutes total |
| Product | 4-tert-butylcyclohexanol (cis/trans mixture) |
| Product Ratio (Trans:Cis) | 2.4 : 1.0 |
| Key Characterization | ¹H-NMR, IR spectroscopy, Melting Point |
The term "dihydrogen borate" in the search results refers to the H₂BO₃⁻ anion, also represented as BO(OH)₂⁻ [3] [4]. Unlike borohydride (BH₄⁻), it is not described as a reducing agent.
| Feature | Dihydrogen Borate System | Carbonate System |
|---|---|---|
| Primary Components | Boric acid (B(OH)₃ or H₃BO₃) and borate ion (B(OH)₄⁻) [1] | Bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) [2] |
| Key Buffering Range | More effective at resisting pH increases; buffering effect is more pronounced at higher pH (e.g., above 7.5) [1] | Effective across a range, but resists pH decreases; high levels can cause pH to rise [1] |
| Neutralizing Mechanism | B(OH)₃ + H₂O B(OH)₄⁻ + H⁺ As pH rises, equilibrium shifts left, consuming OH⁻ [1] | HCO₃⁻ + H⁺ H₂CO₃ H₂O + CO₂ Acid adds H⁺, converting bicarbonate to carbonic acid/CO₂ [2] | | Effect of Aeration | Not a primary feature of its function. | Raises pH without changing Total Alkalinity by removing dissolved CO₂, shifting equilibrium [2] | | Practical Performance | Slows the rate of pH rise, reducing acid addition frequency (e.g., in saltwater pools) [1] | Requires acid addition to lower pH, which also reduces Total Alkalinity [2] | | Supporting Experimental Data | In saltwater pools, 50 ppm borate reduced acid addition frequency and protected chlorine from UV [1] | Adding acid directly lowers both pH and measurable alkalinity (bicarbonate concentration) [2] |
The quantitative data in the table is supported by the following experimental methodologies:
The diagrams below illustrate the core chemical processes and experimental workflows for both systems.
The following diagram visualizes the equilibrium reaction of the dihydrogen borate system and how it responds to the addition of a base.
This mechanism shows that the dihydrogen borate system acts as a reservoir that actively consumes hydroxide ions, making it particularly effective at controlling pH rise [1].
This workflow diagram outlines the key steps and chemical changes involved in the acidification and aeration process for a carbonate system, as discussed in the experimental data.
The experimental data reveals several critical points for researchers:
Boron compounds, particularly boric acid and inorganic borates, are of significant interest in toxicology. The key finding across studies is that the toxicity of simple inorganic borates is largely dependent on their dissociation into boric acid and the resulting boron (B) content in the body [1] [2]. Therefore, on an equivalent boron basis, the toxicological profiles of boric acid, borax (sodium tetraborate), and similar compounds are generally considered similar [2].
The critical effects identified in animal studies are on male reproductive toxicity and developmental toxicity [1] [2]. The following table summarizes the key No-Observed-Adverse-Effect Levels (NOAELs) from animal studies and compares them with human exposure data.
| Compound / Context | Critical Effect / Species | NOAEL (mg B/kg bw/day) | LOAEL (mg B/kg bw/day) | Key Findings & Human Relevance |
|---|---|---|---|---|
| Boric Acid / Borax (Animal Fertility) | Testicular Toxicity (Male Rats) | 17.5 [1] | >17.5 | Inhibition of spermiation; reduced sperm counts at higher doses [1]. |
| Boric Acid / Borax (Animal Developmental Toxicity) | Fetal Effects (Pregnant Rats) | 9.6 [1] | >9.6 | Fetal skeletal effects observed at higher doses [1]. |
| Boric Acid (Human Occupational Exposure) | Male Fertility (Highly Exposed Cohorts) | N/A | N/A | Studies in China and Turkey showed negative results for reproductive effects. Human blood boron levels in the highest exposed groups were >2-4 times lower than rodent NOAEL blood levels [1] [3]. |
| Boric Acid (Environmental Exposure) | General Population | N/A | N/A | High environmental exposures are lower than high occupational exposures. Doses required for toxicity in animals are far higher than normal human exposure levels [2] [3]. |
1. Reproductive Toxicity (Fertility)
2. Developmental Toxicity
3. Environmental Toxicity to Aquatic Species
The exact biochemical mechanisms of boron toxicity are not fully elucidated, but animal studies point to specific cellular targets.
This pathway illustrates the progression of testicular toxicity observed in high-dose animal studies, which forms the basis for the classification of boron compounds as reproductive toxins [1]. The effects are not observed at or below the established NOAEL.
The following table summarizes the B–O bond lengths and characteristics for different bonding types based on the information available.
| Compound / Bond Type | B–O Bond Length (Å) | Characteristic | Key Context / Stabilization Method |
|---|---|---|---|
| Oxoboryl Complex (e.g., trans-[(Cy₃P)₂BrPt(B≡O)]) [1] [2] | 1.205 | Triple Bond (B≡O) | Stabilized in the coordination sphere of platinum. |
| Oxoborane (e.g., LB=O∙AlCl₃) [3] [4] | 1.304 | Double Bond (B=O) | Stabilized by a Lewis acid (AlCl₃). |
| B–O Single Bond (e.g., in N₂B–O fragments) [5] [3] | ~1.36 | Single Bond | Found in structures like diaza- and triazaboroles. |
The data illustrates a clear trend: the bond length decreases as the bond order increases, which is a fundamental principle in chemistry. The 7.2% shortening observed between the double bond in the isolated oxoborane and the triple bond in the oxoboryl complex is consistent with the shortening seen in carbon-carbon multiple bonds [1] [2].
The bond length data in the table was determined primarily through two experimental techniques.
The first isolated oxoborane (LB=O∙AlCl₃) was characterized using single-crystal X-ray diffraction [3] [4].
The platinum-stabilized oxoboryl complex was characterized using a combination of experimental and computational methods [1] [2].
The diagram below summarizes the key concepts and experimental approaches for characterizing these distinct boron-oxygen bonds, based on the cited research.
The table below summarizes the core principles, applications, and key experimental details of the primary methods identified for studying boron in saline and aqueous environments.
| Method | Core Principle / Measured Parameter | Typical Application | Key Experimental Protocols & Data |
|---|---|---|---|
| Potentiometric (EMF) Measurement [1] | Measures stoichiometric dissociation constant (K*) of boric acid using electrochemical cells (e.g., Pt|H₂|borax in seawater|AgCl, Ag). | Determining fundamental thermodynamic constants for seawater carbonate system models. | Protocol: Uses synthetic seawater at salinity 35; temperature range 0-55°C. Data: In K* = -19.7553 at 25°C; maximum deviation in lnK* of ±0.0007. |
| Non-Suppressed Anion Chromatography [2] | Separates and quantifies borate and silicate ions directly from water samples. | Routine analysis of borate levels in drinking and reclaimed seawater. | Protocol: Column: Metrosep A Supp 16; Eluent: 20 mmol/L NaOH + 1.5 mmol/L Na₂CO₃; Flow rate: 0.8 mL/min. Data: Achieves clear separation; can report concentrations in mg/L. |
| Voltammetric Detection [3] | Measures current change from a supramolecular complex (Fc/3,4-DHBA-β-CyD) upon binding with boron. | Rapid, sensitive boron detection in aqueous solutions (seawater, wastewater). | Protocol: pH 8.6 (optimum); Cyclic Voltammetry in 10% CH₃OH/90% H₂O. Data: Limit of Detection (LOD): 0.16 mg B/L; Binding constant: ~1500 M⁻¹. |
| Sample Pretreatment for Concentration Analysis [4] | Compares methods to minimize boron loss before analysis by ICP-MS. | Ensuring accurate total boron concentration for paleosalinity and geochemical studies. | Protocols Compared: Conventional Acid (CAM), Modified Acid with H₃PO₄ (CAM-P), Ammonium Digestion (ADM), Alkali Fusion (AFM). Data: AFM showed highest B recovery (~98%); CAM recovery was lowest (~72%). |
For researchers seeking to implement these methods, here is a deeper dive into the key protocols.
Potentiometric Determination of Dissociation Constants [1]: This classic method involves precise measurement of the electromotive force (EMF) in a specially designed electrochemical cell containing a borax solution in synthetic seawater. The results are reported on the "total" hydrogen ion scale. The study confirms that the dissociation constant increases linearly with temperature, and the data from this method are considered highly reliable for modeling marine carbonate chemistry.
Electrochemical Boron Detection with Supramolecular Complex [3]: This modern approach involves a multi-step process:
Critical Step: Sample Pretreatment [4]: Accurate quantification of total boron is highly dependent on sample preparation. The study rigorously compares four methods, concluding that the Alkali Fusion Method (AFM), which avoids the use of volatile hydrogen fluoride (HF), is the most effective. In AFM, the powdered sample is fused with sodium peroxide (Na₂O₂) in a zirconium crucible at high temperatures (~600°C for 1 hour). The resulting melt is then dissolved in ultrapure nitric acid, which prevents the volatilization loss of boron that plagues conventional acid digestion methods.
The following diagram illustrates the logical relationship and workflow between the different methods discussed for validating dihydrogen borate in a seawater model.
Based on the gathered literature, here are the critical points to consider for your model validation:
The following table summarizes key analytical methods used for boron and borate detection, which can be adapted for dihydrogen borate.
| Method | Basic Principle | Typical Matrix | Key Performance Metrics |
|---|
| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) [1] | Measurement of light emitted by excited boron atoms at specific wavelengths. | Cosmetics, complex chemical samples [1]. | LOD (for B): Not explicitly stated for dihydrogen borate. Linear Range: Not explicitly stated. Advantages: High sensitivity, multi-element capability [1]. | | Spectrophotometry with Azomethine-H [2] | Formation of a yellow-colored complex between boron and azomethine-H, measurable by absorbance. | Soil, plant tissues [2]. | LOD (for B): 0.05 μg/mL [2]. Linear Range: 0.05 - 50 μg/mL [2]. Advantages: Cost-effective, suitable for routine analysis [2]. | | Spectrophotometry with NBD-Cl [3] | Derivatization of analytes with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a chromogen. | Pharmaceuticals (not boron-specific) [3]. | LOD: Method-dependent (e.g., 0.36 μg/mL for a related drug) [3]. Linear Range: Method-dependent [3]. Advantages: High sensitivity for specific compound classes [3]. | | Capillary Electrophoresis (CE) with Borate Buffer [4] | Separation based on in-situ complexation between borate ions and polyhydroxylated analytes, altering their mobility. | Polyhydroxylated alkaloids [4]. | LOD: Method-dependent, can be improved with sweeping techniques [4]. Advantages: High separation efficiency, small sample volume [4]. |
Here are the detailed methodologies for two key techniques that are highly relevant for detecting borate species.
This protocol is designed to measure total boron/borate content in a complex matrix.
The workflow for this method is outlined below.
This method separates boron from the sample matrix to improve accuracy.
The continuous-flow process for this method is illustrated below.
For researchers selecting an appropriate method, the following points are critical: